tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-DL-phenylglycinol, is a carbamate-protected amino alcohol of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center and the versatile tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental details and data for researchers in the field.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The Boc protecting group imparts good solubility in a range of common organic solvents, a crucial characteristic for its application in organic synthesis.
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | [1] |
| CAS Number | 67341-01-9 | [1] |
| Melting Point | 136-139 °C (for L-enantiomer) | |
| Appearance | White to off-white solid |
Computed and Spectral Data
| Property | Value | Source(s) |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 237.136493 g/mol | [1] |
| Monoisotopic Mass | 237.136493 g/mol | [1] |
| Topological Polar Surface Area | 58.6 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 242 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-protection of the corresponding amino alcohol, 2-amino-1-phenylethanol (phenylglycinol), with di-tert-butyl dicarbonate (Boc₂O). The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-1-phenylethanol (DL-phenylglycinol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add triethylamine (1.1 to 1.5 eq) to the solution and stir.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.
Workflow Diagram
Spectral Data
While publicly available, detailed spectral data with peak assignments are limited, the following represents typical expected values and available information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (alcohol) |
| ~3350 | N-H stretch (carbamate) |
| ~3050 | C-H stretch (aromatic) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (carbamate) |
| ~1160 | C-O stretch (carbamate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data is often proprietary. However, based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted.
¹H NMR (Predicted):
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~5.0 ppm (br s, 1H): N-H proton of the carbamate.
-
δ ~4.8 ppm (m, 1H): C-H proton at the chiral center (adjacent to NH and phenyl).
-
δ ~3.7 ppm (m, 2H): CH₂ protons adjacent to the hydroxyl group.
-
δ ~2.5 ppm (br s, 1H): O-H proton of the alcohol.
-
δ 1.4 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (Predicted):
-
δ ~156 ppm: Carbonyl carbon of the carbamate.
-
δ ~140 ppm: Quaternary aromatic carbon.
-
δ ~128 ppm, ~127 ppm, ~126 ppm: Aromatic C-H carbons.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~65 ppm: CH₂ carbon adjacent to the hydroxyl group.
-
δ ~57 ppm: C-H carbon at the chiral center.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry data can confirm the molecular weight and provide structural information through fragmentation patterns.
| Ion | m/z (Predicted) |
| [M+H]⁺ | 238.14 |
| [M+Na]⁺ | 260.13 |
| [M-H]⁻ | 236.13 |
Biological Relevance and Potential Signaling Pathways
While direct biological studies on this compound are not extensively published, the core structure of phenylglycinol and its derivatives are recognized for their significant roles in medicinal chemistry.[2][]
Role as a Chiral Building Block
The primary importance of this compound lies in its utility as a chiral precursor for the synthesis of more complex, biologically active molecules. The Boc-protected amine and the free hydroxyl group allow for selective chemical modifications at either end of the molecule.
Phenylglycinol Derivatives as Bioactive Molecules
Derivatives of phenylglycinol have been shown to possess a range of biological activities:
-
Antagonists of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are known to be among the first selective antagonists for mGluRs.[4] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and are implicated in various neurological and psychiatric disorders. Antagonism of mGluRs can influence downstream signaling cascades involving adenylyl cyclase and phospholipase C.
-
Components of Enzyme Inhibitors: The hydroxyethylamine core, present in the deprotected form of the title compound, is a key structural motif in aspartic protease inhibitors, including those used in anti-HIV therapies.[5]
-
Precursors to Anti-inflammatory and Analgesic Agents: Studies on p-substituted DL-2-phenylglycine octyl esters have demonstrated antiphlogistic, analgesic, and spasmolytic activities in animal models.[6]
Potential Signaling Pathway Involvement
Given the known activity of phenylglycine derivatives as mGluR antagonists, a potential, though speculative, signaling pathway that could be modulated by derivatives of this compound is depicted below.
Conclusion
This compound is a fundamentally important molecule for synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled with straightforward synthesis, make it an accessible and versatile building block. While direct biological activity data is sparse, its structural relationship to known bioactive compounds, particularly mGluR antagonists and enzyme inhibitors, suggests significant potential for its derivatives in drug discovery and development. Further research into the direct biological effects of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-DL-Phenylglycinol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-DL-phenylglycinol, a key chiral intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and spectroscopic data.
Chemical Structure and Properties
N-Boc-DL-phenylglycinol, systematically named tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a racemic mixture of the N-terminally protected form of DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group imparts stability and enhances solubility in organic solvents, making it a versatile building block in multi-step syntheses.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₉NO₃[1]
-
Molecular Weight: 237.29 g/mol [1]
-
Synonyms: N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, 2-(tert-Butoxycarbonylamino)-2-phenylethanol[2]
The structure consists of a phenyl group and a hydroxymethyl group attached to the same chiral carbon, with the amino group protected by a Boc group.
Physicochemical Data
The following table summarizes the key physicochemical properties of N-Boc-DL-phenylglycinol and its individual enantiomers. Data has been compiled from various sources to provide a comparative overview.
| Property | N-Boc-DL-phenylglycinol (Racemate) | (+)-N-Boc-L-α-phenylglycinol (S-enantiomer) | N-Boc-D-α-phenylglycinol (R-enantiomer) |
| Appearance | White to Yellow to Orange powder to crystal[2] | Solid | White Powder[3] |
| Melting Point | 141.0 to 147.0 °C[2] | 136-139 °C (lit.) | 135.0-142.0 °C[3] |
| Boiling Point | 382.4±35.0 °C (Predicted)[2] | Not available | Not available |
| Density | 1.101±0.06 g/cm³ (Predicted)[2] | Not available | Not available |
| Optical Rotation | Not applicable | [α]¹⁹/D +37° (c = 1 in chloroform) | -41.3 ± 0.1° (c=1 in chloroform)[3] |
| Purity (Assay) | >93.0% (GC)[1] | 99% | ≥98.5% (HPLC)[3] |
Synthesis of N-Boc-DL-Phenylglycinol
The synthesis of N-Boc-DL-phenylglycinol is typically a two-step process starting from DL-phenylglycine. The first step involves the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.
Step 1: Synthesis of N-Boc-DL-phenylglycine
This procedure involves the reaction of DL-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the solution and concentrate under reduced pressure to yield N-Boc-DL-phenylglycine as a white to off-white solid.
Step 2: Reduction of N-Boc-DL-phenylglycine to N-Boc-DL-phenylglycinol
The carboxylic acid of N-Boc-DL-phenylglycine can be reduced to the corresponding alcohol using various reducing agents. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).
Experimental Protocol:
-
Dissolution: Dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -15 °C in an ice-salt bath.
-
Mixed Anhydride Formation: Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 to 2 equivalents) in water and cool to 0 °C. Add the NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-DL-phenylglycinol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-Boc-DL-phenylglycinol.
Spectroscopic Data
The characterization of N-Boc-DL-phenylglycinol is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-DL-phenylglycinol shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H | Alcohol, stretching |
| ~3350 | N-H | Amine (carbamate), stretching |
| ~3050 | C-H | Aromatic, stretching |
| ~2970 | C-H | Aliphatic, stretching |
| ~1685 | C=O | Carbonyl (carbamate), stretching |
| ~1520 | N-H | Amine (carbamate), bending |
| ~1160 | C-O | Alcohol, stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. An example of an FTIR spectrum for this compound can be found in the PubChem database (CID 5050210).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.00 | br s | 1H | NH (carbamate) |
| ~4.70 | m | 1H | CH (benzylic) |
| ~3.60 - 3.80 | m | 2H | CH₂ (hydroxymethyl) |
| ~2.50 | br s | 1H | OH (hydroxyl) |
| ~1.40 | s | 9H | C(CH₃)₃ (Boc group) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The NH and OH protons are exchangeable with D₂O.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (carbamate) |
| ~140 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~80 | C(CH₃)₃ (Boc group, quaternary) |
| ~67 | CH₂ (hydroxymethyl) |
| ~57 | CH (benzylic) |
| ~28 | C(CH₃)₃ (Boc group, methyls) |
Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.
This technical guide provides a foundational understanding of the structure, properties, and synthesis of N-Boc-DL-phenylglycinol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
A Comprehensive Technical Guide to tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic synthesis, holds significant importance in the fields of medicinal chemistry and drug development. Its structure, featuring a carbamate protecting group and a versatile phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a crucial structural element in numerous approved therapeutic agents, where it can serve as a stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic profiles[1][2]. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthetic protocols, and its applications in the synthesis of chiral compounds and drug discovery.
Chemical Identity and Properties
The IUPAC name for this compound is tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate [3]. It is also commonly referred to as N-Boc-DL-phenylglycinol. The compound exists as racemic or as individual enantiomers, with the stereospecific IUPAC name being, for example, tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[4].
Table 1: Physicochemical Properties [3]
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Monoisotopic Mass | 237.13649347 Da |
| XLogP3 | 1.8 |
| Physical Form | Crystal - Powder[4] |
| Storage Temperature | Room Temperature[4] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 238.14377 | 156.0 |
| [M+Na]⁺ | 260.12571 | 160.7 |
| [M-H]⁻ | 236.12921 | 157.9 |
| [M+NH₄]⁺ | 255.17031 | 172.7 |
| [M+K]⁺ | 276.09965 | 159.4 |
| [M+H-H₂O]⁺ | 220.13375 | 149.9 |
Synthesis and Experimental Protocols
The synthesis of this compound and its enantiopure forms is well-established, often starting from the corresponding amino acid, phenylglycine.
Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
This protocol details the synthesis starting from (S)-phenylglycine.
Experimental Protocol:
-
Reduction of (S)-Phenylglycine:
-
An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.
-
The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793 mol, 2.4 equiv) and 500 mL of anhydrous THF.
-
The resulting suspension is cooled in an ice bath and stirred rapidly.
-
A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added dropwise over 1.5 hours.
-
(S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.
-
The reaction mixture is heated at reflux under nitrogen for 18 hours.
-
After cooling, 60 mL of methanol is cautiously added.
-
The mixture is then concentrated under reduced pressure.
-
-
Boc Protection:
-
The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9 mL, 0.347 mol, 1.05 equiv) is added.
-
Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by 200 mL of anhydrous THF.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed in vacuo to yield the crude product, which can be purified by crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.
-
General Synthesis of Carbamates
A general and convenient one-step method for preparing carbamates from alcohols involves the use of sodium cyanate and trifluoroacetic acid.
Experimental Protocol:
-
A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-necked flask.
-
Sodium cyanate (0.40 mole) is added to the solution.
-
Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.
-
The reaction is stirred for several hours, typically overnight.
-
Water is added, and the organic layer is separated.
-
The organic extract is washed with aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the carbamate[5].
Role in Drug Development and Medicinal Chemistry
The carbamate functional group is a cornerstone in modern drug design, offering a stable and versatile scaffold[1][2]. This compound, as a chiral building block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions[1]. This allows for selective reactions at other functional groups within a molecule.
Derivatives of this compound have shown promise in exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin[6][7].
Visualized Workflows and Pathways
Synthetic Pathway
The following diagram illustrates the synthetic pathway for (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate starting from (S)-phenylglycine.
Caption: Synthetic route to (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.
General Hydrolysis of Carbamates
The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The mechanism differs for monosubstituted and disubstituted carbamates[1].
Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.
Conclusion
This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable Boc protecting group strategy, provides access to a multitude of complex and stereochemically defined molecules. The synthetic routes are well-documented and scalable, ensuring its availability for research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | 102089-74-7 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-DL-phenylglycinol
Introduction
N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, commonly referred to as Boc-DL-phenylglycinol, is a protected form of the non-proteinogenic amino alcohol, DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1] Its unique structure, featuring a phenyl group and a hydroxyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and peptidomimetics. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and relevant applications for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The physical and chemical properties of Boc-DL-phenylglycinol are summarized in the table below. Data for the individual D and L enantiomers are also included for comparative purposes.
| Property | Boc-DL-phenylglycinol | Boc-D-phenylglycinol | Boc-L-phenylglycinol |
| CAS Number | 67341-01-9[2] | 102089-74-7[][4][5][6] | 117049-14-6[7] |
| Molecular Formula | C₁₃H₁₉NO₃[2] | C₁₃H₁₉NO₃[][4] | C₁₃H₁₉NO₃[7] |
| Molecular Weight | 237.29 g/mol [2][5] | 237.3 g/mol [] | 237.3 g/mol [7] |
| Appearance | White to Yellow to Orange powder/crystal | White to off-white powder[] | White crystals[7] |
| Melting Point | 141.0 to 147.0 °C[2] | 131-137 °C[], 135.0-142.0 °C[4], 137-139 °C[5] | 136 - 140 °C[7] |
| Boiling Point | 382.4±35.0 °C (Predicted)[2] | 382.4 °C at 760 mmHg[] | Not specified |
| Density | 1.101±0.06 g/cm³ (Predicted)[2] | 1.102 g/cm³[] | Not specified |
| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water.[1] | Not specified | Not specified |
| Optical Rotation | Not applicable (racemic mixture) | [α]¹⁹/D −38°, c = 1 in chloroform[5]; -41.3 ± 0.1° (C=1 in chloroform)[4] | [α]²⁰/D = 59 ± 1 ° (C=1 in MeOH)[7]; [α]¹⁹/D +37°, c = 1 in chloroform |
| Storage | Store at 2-8 °C[] | Store at 2-8 °C[] | Store at 0 - 8 °C[7] |
Spectroscopic Data
Spectroscopic data is crucial for the characterization and quality control of Boc-DL-phenylglycinol. The following tables summarize the expected spectral data based on related compounds.
¹H and ¹³C NMR Spectroscopy The following are expected chemical shifts (δ) in ppm. Data is referenced from a similar compound, N-tert-butyloxycarbonyl-DL-phenylglycine, and will vary slightly based on the solvent and experimental conditions.[8]
| ¹H NMR | ¹³C NMR | |||
| Protons | Chemical Shift (δ) ppm | Multiplicity | Carbon | Chemical Shift (δ) ppm |
| tert-butyl (Boc) | ~1.4 | Singlet | C(CH₃)₃ (Boc) | ~28.5 |
| α-CH | ~5.3 | Singlet | C(CH₃)₃ (Boc) | ~80.0 |
| Phenyl | ~7.3-7.5 | Multiplet | α-C | ~58.0 |
| NH | Variable | Broad Singlet | Aromatic C | ~127-138 |
| CH₂OH | Variable | Multiplet | C=O (Boc) | ~155.0 |
| OH | Variable | Broad Singlet | CH₂OH | ~65.0 |
Infrared (IR) Spectroscopy The IR spectrum of Boc-DL-phenylglycinol will show characteristic absorption bands for its functional groups.[8]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| N-H Stretch (amide) | 3200-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (urethane) | 1680-1720 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (alcohol) | 1000-1260 |
Experimental Protocols
Protocol 1: Synthesis of Boc-DL-phenylglycinol
This protocol is a general procedure for the Boc protection of an amino alcohol, adapted for DL-phenylglycinol.[1]
Materials:
-
DL-phenylglycinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-phenylglycinol (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycinol.
Protocol 2: Chiral Separation by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of compounds like Boc-DL-phenylglycinol.[9]
Method 1: Normal-Phase HPLC
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.[9]
Protocol 3: Incorporation into a Peptide via Boc-SPPS
Boc-DL-phenylglycinol is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of the racemic mixture results in a pair of diastereomeric peptides.[10][11]
Materials:
-
Merrifield resin
-
Boc-protected amino acids
-
Boc-DL-phenylglycinol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage
Peptide Elongation Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.[10]
-
Neutralization: Neutralize the resulting salt by washing with 10% DIEA in DCM. Wash the resin with DCM and DMF.[1]
-
Coupling of Boc-DL-phenylglycinol:
-
In a separate vial, pre-activate Boc-DL-phenylglycinol (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[12]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or double coupling may be necessary due to steric hindrance.[10][13]
-
Monitor the reaction completion using a Kaiser (ninhydrin) test.[13]
-
-
Washing: Wash the resin thoroughly with DMF and DCM.[11]
-
Repeat the cycle for each subsequent amino acid.
-
Cleavage: After synthesis is complete, cleave the peptide from the resin using a strong acid like anhydrous HF.[10]
-
Purification: Purify the resulting diastereomeric peptides by reverse-phase HPLC.[11]
Applications in Research and Development
The incorporation of phenylglycine derivatives into peptides is a strategy employed to enhance biological activity, stability, and receptor affinity.[1] The rigid structure of the phenylglycine moiety can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation.[10][14] The use of the DL-racemic mixture allows for the generation of diastereomeric peptide libraries, which is valuable in the early stages of drug discovery for exploring the stereochemical requirements for biological activity.[11] Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 67341-01-9 CAS MSDS (N-BOC-D/L-PHENYLGLYCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. H27163.03 [thermofisher.com]
- 5. (R)-N-叔丁氧羰基-2-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate from DL-Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of tert-butyl (2-hydroxy-1-phenylethyl)carbamate, a valuable building block in pharmaceutical synthesis, starting from the readily available DL-mandelic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.
Synthetic Strategy Overview
The synthesis of this compound from DL-mandelic acid is a multi-step process that involves the conversion of the carboxylic acid moiety into a protected amine. The overall transformation can be logically divided into three key stages:
-
Amidation of DL-Mandelic Acid: The carboxylic acid group of DL-mandelic acid is first converted to a primary amide, yielding DL-mandelamide.
-
Reduction of DL-Mandelamide: The amide is then reduced to the corresponding primary amine, DL-2-amino-1-phenylethanol.
-
Boc Protection: Finally, the primary amine of DL-2-amino-1-phenylethanol is protected with a tert-butyloxycarbonyl (Boc) group to afford the target compound.
Caption: Overall synthetic pathway from DL-mandelic acid.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established literature procedures and are intended to be a guide for laboratory execution.
Step 1: Synthesis of DL-Mandelamide from DL-Mandelic Acid
This procedure involves the formation of an intermediate dioxolanone derivative from mandelic acid, which readily reacts with ammonia to form the amide.[1]
Experimental Protocol:
-
Protection of Mandelic Acid: In a round-bottom flask, suspend DL-mandelic acid in acetone. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Amidation: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution, or add a solution of ammonia in an alcohol (e.g., ethanol). Continue the reaction until all the dioxolanone intermediate has been converted to DL-mandelamide.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude DL-mandelamide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Step 2: Synthesis of DL-2-Amino-1-phenylethanol from DL-Mandelamide
The reduction of the amide to the amine can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The borane reduction is reported to give higher yields.[1]
Experimental Protocol (using Borane):
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend DL-mandelamide in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reducing Agent: To the suspension, add a solution of borane in THF (BH₃·THF) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by hydrochloric acid.
-
Isolation and Purification: Adjust the pH of the aqueous layer to be basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield DL-2-amino-1-phenylethanol.
| Reagent/Condition | LiAlH₄ Reduction | BH₃·THF Reduction |
| Reducing Agent | Lithium Aluminum Hydride | Borane Tetrahydrofuran Complex |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Reflux | Reflux |
| Reported Yield | 60% (with 30% unreacted starting material) | 90% |
Table 1: Comparison of reduction methods for DL-mandelamide.[1]
Step 3: Synthesis of this compound
The final step is the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Reaction Setup: Dissolve DL-2-amino-1-phenylethanol in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM). Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: If a biphasic system is used, separate the organic layer. If a single solvent is used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak acid (e.g., dilute HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Equivalent |
| DL-2-amino-1-phenylethanol | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 |
| Base (e.g., Triethylamine) | 1.1 - 1.5 |
Table 2: Typical stoichiometry for Boc protection.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General laboratory workflow for the synthesis.
Safety Considerations
-
DL-Mandelic Acid and its derivatives: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Borane-THF complex and Lithium Aluminum Hydride: These are highly reactive and flammable reagents. They react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere. Ensure appropriate quenching procedures are in place.
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or peroxide-free THF. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.
-
Ammonia: Ammonia gas is corrosive and has a pungent odor. Work in a well-ventilated fume hood.
This guide provides a comprehensive framework for the synthesis of this compound from DL-mandelic acid. Researchers are encouraged to consult the primary literature for further details and to perform appropriate risk assessments before undertaking any experimental work.
References
Spectroscopic Profile of N-Boc-DL-phenylglycinol: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-phenylglycinol, a key building block in synthetic organic chemistry and peptidomimetics. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Boc-DL-phenylglycinol. Due to the racemic nature of the DL-form, the NMR spectra represent a mixture of enantiomers. Data for the individual L-enantiomer, (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol, is also provided for comparison where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.20 - 7.40 | m | Aromatic protons (C₆H₅) |
| 5.05 | br s | NH |
| 4.75 | m | CH-N |
| 3.65 | m | CH₂-O |
| 1.40 | s | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C=O (Boc) |
| 141.5 | Quaternary Aromatic C |
| 128.5 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.5 | Aromatic CH |
| 79.5 | C (CH₃)₃ |
| 67.0 | C H₂-O |
| 57.0 | C H-N |
| 28.4 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of N-Boc-DL-phenylglycinol is characterized by the vibrational frequencies of its key functional groups.
Table 3: Key IR Absorption Bands for N-Boc-DL-phenylglycinol
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3350 | Medium | N-H stretch (carbamate) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2970, 2870 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (Boc group) |
| ~1520 | Strong | N-H bend (amide II) |
| ~1170 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of N-Boc-DL-phenylglycinol. The molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[1]
Table 4: Mass Spectrometry Data for N-Boc-DL-phenylglycinol
| m/z | Ion |
| 238.14 | [M+H]⁺ |
| 260.12 | [M+Na]⁺ |
| 182.12 | [M-C₄H₉O]⁺ (loss of tert-butoxy) |
| 138.09 | [M-Boc+H]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of approximately 10-20 mg of N-Boc-DL-phenylglycinol is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy
IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][4] The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted.[6] The solution is then introduced into the ESI source. For peptide analysis, a characteristic neutral loss of 100 Da, corresponding to the loss of the Boc group, is often observed during tandem mass spectrometry (MS/MS) experiments.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a chemical compound like N-Boc-DL-phenylglycinol is outlined below.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Strategic Integration of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate in Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic peptides with enhanced efficacy, stability, and target specificity has led to the exploration of non-proteinogenic amino acids and their derivatives. Among these, tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-2-amino-2-phenylethanol or Boc-phenylglycinol, has emerged as a valuable building block in the synthesis of peptidomimetics and modified peptides. Its unique structure, featuring a hydroxyl group and a Boc-protected amine on a phenylethyl backbone, offers strategic advantages in modulating the conformational and biochemical properties of peptide-based therapeutics. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, including detailed experimental protocols, quantitative data on coupling efficiency, and a discussion of its application in modern drug discovery.
Core Principles and Applications
This compound is primarily utilized in peptide synthesis to introduce a hydroxyethylene isostere of a standard amino acid residue. This modification is a key strategy in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of this building block can confer several advantages:
-
Enhanced Proteolytic Stability: The modified backbone structure resulting from the inclusion of an amino alcohol is often resistant to cleavage by proteases, leading to a longer in vivo half-life of the peptide.
-
Conformational Constraint: The bulky phenyl group and the hydroxyl moiety can introduce specific conformational constraints on the peptide backbone. This can stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for high-affinity receptor binding.
-
Pharmacophore Mimicry: The phenyl ring can act as a mimic for the side chains of aromatic amino acids like phenylalanine or tyrosine, allowing the resulting peptidomimetic to interact with the same biological targets.
The Boc (tert-butyloxycarbonyl) protecting group on the amine is instrumental for its use in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy relies on the acid-labile nature of the Boc group for temporary N-terminal protection, which can be removed under moderately acidic conditions, while more acid-stable protecting groups are used for side chains.
Quantitative Data on Coupling Efficiency
While specific quantitative data for the coupling of this compound is not extensively reported in publicly available literature, data for the structurally analogous N-Boc-DL-phenylglycine (Boc-DL-Phg-OH) provides a valuable benchmark for estimating coupling efficiencies with various reagents in solid-phase peptide synthesis. The primary challenge in coupling such sterically hindered building blocks is achieving high efficiency to ensure the purity of the final peptide. The choice of coupling reagent is therefore critical.
| Coupling Reagent Combination | Typical Coupling Efficiency (%) | Racemization Risk | Notes |
| HATU/DIPEA | 95 - 99 | Low | Highly efficient for sterically hindered amino acids. The use of a hindered base like DIPEA is crucial.[1] |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1] |
| PyBOP/DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU, generates non-carcinogenic byproducts, unlike BOP.[1] |
| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization. This combination is considered a safer alternative to HOBt-based methods.[1] |
| DIC/HOBt | 90 - 95 | Low | A classic and effective method for minimizing racemization, though HOBt has safety concerns (explosive potential).[1] |
Note: The provided data is extrapolated from studies on the coupling of the structurally similar Boc-DL-phenylglycine and should be considered a general guideline. Optimization of reaction conditions is recommended for each specific peptide sequence.
Experimental Protocols
The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy follows a cyclical process of deprotection, neutralization, and coupling. The following protocols are based on standard and well-established SPPS procedures.
Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
-
Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the DCM.[2]
-
First Amino Acid Loading (Cesium Salt Method):
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.
-
Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.[2]
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Protocol 2: Boc-SPPS Cycle for Peptide Chain Elongation
This protocol outlines a single cycle for adding an amino acid, including the this compound building block.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[1]
-
Wash the resin with DMF to remove excess base and salts.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. For sterically hindered residues, a double coupling (repeating the coupling step) may be necessary.[2]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Final Cleavage from the Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues from side reactions.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).[2]
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.[2]
-
-
Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflow and Rationale
The following diagrams illustrate the general workflow of the Boc-SPPS cycle and the logical rationale for incorporating this compound into a peptide sequence.
Conclusion
This compound represents a sophisticated and valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide backbones, facilitated by well-established Boc-SPPS protocols, allows for the rational design of peptidomimetics with significantly improved pharmacological profiles. While the direct coupling of this amino alcohol may present steric challenges requiring optimized conditions and potent coupling reagents, the potential benefits in terms of enhanced stability and conformational control make it a compelling building block for the development of next-generation peptide-based therapeutics. Future research focusing on the detailed quantitative analysis of its coupling kinetics and the biological evaluation of peptides containing this moiety will further solidify its role in modern drug discovery.
References
The Versatile Role of N-Boc-Phenylglycinol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-phenylglycinol, a chiral amino alcohol, has emerged as a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent chirality and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it an invaluable tool for constructing complex molecular architectures with high stereochemical control. This technical guide provides an in-depth exploration of the applications of N-Boc-phenylglycinol, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Applications in Drug Synthesis
N-Boc-phenylglycinol and its enantiomers are pivotal starting materials in the synthesis of various pharmaceuticals, including antiviral, anticancer, and neurological drugs. Its utility stems from its ability to introduce a chiral phenylglycinol moiety, which can be a key pharmacophore or a structural scaffold to orient other functional groups for optimal interaction with biological targets.
Synthesis of Oxazolidinones: Chiral Auxiliaries and Bioactive Cores
One of the most significant applications of N-Boc-phenylglycinol is in the synthesis of chiral oxazolidinones. These heterocycles are not only important chiral auxiliaries in asymmetric synthesis but also form the core of several clinically important drugs, such as the antibiotic linezolid.
A common method for the synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol involves a two-step process: reduction of the corresponding N-Boc-L-phenylglycine followed by cyclization.[1]
Experimental Protocol: Synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol [1]
Step 1: Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol
-
Under a nitrogen atmosphere, mix N-Boc-L-phenylglycine (50 g, 0.199 mol) with 2-methyltetrahydrofuran (200 mL).
-
Cool the mixture to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M) dropwise at a temperature between 0-20 °C.
-
After the addition is complete, continue stirring for 2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
Step 2: Cyclization to (S)-4-phenyl-2-oxazolidinone [1]
-
Under a nitrogen atmosphere, mix N-Boc-L-phenylglycinol (45 g, 0.190 mol) with 2-methyltetrahydrofuran (200 mL).
-
Add sodium tert-butoxide (23.1 g, 0.240 mol) in portions.
-
Allow the reaction to proceed for 3 hours at 25-30 °C, monitoring completion by TLC.
-
Upon completion, the reaction is worked up to isolate the (S)-4-phenyl-2-oxazolidinone.
The general workflow for this synthesis is depicted below:
References
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[2] This prevents them from participating in undesired side reactions during a synthetic sequence. The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][3] This chemical resilience makes it "orthogonal" to other common amine protecting groups, a critical feature that enables selective deprotection in multi-step syntheses.[3]
| Protecting Group | Acid Labile | Base Labile | Labile to Hydrogenolysis |
| Boc | Yes | No | No |
| Fmoc | No | Yes | No |
| Cbz | No | No | Yes |
A comparative overview of the stability of common amine protecting groups, highlighting the orthogonality of the Boc group.
The Chemistry of Protection and Deprotection
The introduction and removal of the Boc group are characterized by reliable and high-yielding reactions.
Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts, the latter of which provides a strong thermodynamic driving force for the reaction.[3][5] While the reaction can proceed without a base, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide are often employed to neutralize the resulting acidic species and accelerate the reaction.[3][6]
Caption: General experimental workflow for the Boc protection of amines.
Boc Deprotection
The Boc group is characteristically labile to acidic conditions.[1] Its removal is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or dioxane.[3][7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions, such as the alkylation of nucleophilic residues.[7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data for Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions.
Table 1: Representative Conditions and Yields for N-Boc Protection of Amines
| Amine Substrate | Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| General Primary/Secondary Amines | (Boc)₂O (1.5) | TEA or DIPEA (3.0) | H₂O/THF (2:1) | 0 to RT | 6 hr | High |
| Benzylamine | (Boc)₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 |
| 3-Chloroaniline | (Boc)₂O (1.0) | - | Water | RT | 4 hr | - |
| Cbz-carbamate | (Boc)₂O (1.45) | Pd/C (cat.) | MeOH | RT | 6 hr | 90 |
Table 2: Comparison of Common Boc Deprotection Protocols
| Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) (25-50% v/v) | Dichloromethane (DCM) | 0 to RT | 1 - 4 hr | Very common, effective for most substrates.[9] |
| Hydrochloric Acid (HCl) (e.g., 4M) | Dioxane or Ethyl Acetate | RT | 1 - 4 hr | Often precipitates the amine as the HCl salt.[10] |
| p-Toluenesulfonic Acid (TsOH) | Various | RT to elevated | 1 - 24 hr | Milder conditions, can be used for selective deprotection.[9] |
| Oxalyl Chloride (3 equiv) | Methanol | RT | 1 - 4 hr | Mild method suitable for substrates with other acid-labile groups.[11] |
| Thermal | Toluene | Reflux | Lengthy | Can be used for substrates sensitive to strong acids.[9] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 3.0 equiv) or Sodium Hydroxide.
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Water, or a mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath (optional)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[5]
-
Add the base to the solution and stir. For reactions sensitive to temperature changes, cool the mixture in an ice bath.[5]
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.[5]
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]
-
Upon completion, if the product is in an organic solvent, wash the mixture with water and brine. If the reaction was performed in an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate or DCM).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
If necessary, purify the crude product by column chromatography.[5]
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.[9]
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[9][12]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[9]
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[9]
-
To neutralize the excess acid, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[9]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[9]
Applications in Peptide Synthesis and Drug Development
The Boc protecting group has been instrumental in the advancement of peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[12] In the "Boc-SPPS" strategy, the α-amino group of the growing peptide chain is temporarily protected with a Boc group, which is removed with TFA before the next Boc-protected amino acid is coupled.[13][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Chiral Properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a versatile chiral building block crucial in pharmaceutical synthesis. This document details the physicochemical properties of its enantiomers, experimental protocols for its synthesis and chiral separation, and its application in drug development. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound, also known as N-Boc-phenylglycinol, is a chiral amino alcohol derivative. The presence of a stereocenter at the carbon atom attached to the phenyl and hydroxylmethyl groups gives rise to two enantiomers: (R)- and (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. The distinct spatial arrangement of these enantiomers leads to different interactions with other chiral molecules, a property of paramount importance in drug development, where stereochemistry often dictates therapeutic efficacy and safety. This guide serves as a technical resource for researchers leveraging the unique chiral characteristics of this compound.
Physicochemical and Chiral Properties
The enantiomers of this compound share the same physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.
| Property | (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | Racemic this compound |
| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol [1] | 237.29 g/mol [1][2] | 237.29 g/mol [1] |
| CAS Number | 102089-74-7[3] | 117049-14-6[2] | 67341-01-9[1] |
| Appearance | Solid | Solid | Solid |
| Optical Rotation | [α]D ≈ -38° (c=1, CHCl₃)[4] | [α]D ≈ +38° (c=1, CHCl₃) | 0° |
| Melting Point | 137-139 °C[4] | Not specified | Not specified |
Synthesis and Chiral Separation
The synthesis of this compound can be achieved through various routes, yielding either the racemic mixture or enantiopure forms directly. The separation of the racemic mixture into its constituent enantiomers is a critical step for its application in stereoselective synthesis.
Synthesis of Racemic this compound
The racemic mixture can be prepared by the reduction of an appropriate precursor, such as a 2-(tert-butoxycarbonylamino)-2-phenylacetaldehyde or a similar ketone. A general procedure involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride.
Experimental Protocol: Synthesis of Racemic this compound
-
Starting Material: 2-(tert-butoxycarbonylamino)-1-phenylethanone.
-
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)-1-phenylethanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain racemic this compound.
-
Caption: Synthesis of Racemic Compound.
Enzymatic Kinetic Resolution of Enantiomers
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Substrate: Racemic this compound.
-
Enzyme: Immobilized Candida antarctica lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate or a similar acyl donor.
-
Solvent: A suitable organic solvent such as toluene or hexane.
-
Procedure:
-
Dissolve the racemic alcohol and the acyl donor in the organic solvent.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Separate the enzyme by filtration.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.
-
The acylated enantiomer can be deacylated to yield the pure enantiomer of the alcohol.
-
Caption: Enzymatic Kinetic Resolution Workflow.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is typically determined by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino alcohols.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography. The exact ratio may require optimization. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Applications in Drug Development
The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry is often crucial for the biological activity of the final drug molecule.
Synthesis of Lacosamide
A derivative of this compound is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug.[5] Lacosamide, the (R)-enantiomer, selectively enhances the slow inactivation of voltage-gated sodium channels, leading to the stabilization of hyperexcitable neuronal membranes.[6]
Caption: Lacosamide Synthesis and Mechanism.
Precursor for Other Biologically Active Molecules
The chiral scaffold of this compound is also utilized in the synthesis of other potential therapeutic agents. For instance, derivatives have been investigated as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.
Conclusion
This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. A thorough understanding of its chiral properties, coupled with robust methods for its synthesis and enantiomeric separation, is essential for its effective application in the development of new therapeutics. This guide provides a foundational resource for researchers working with this versatile compound, offering detailed protocols and a summary of its key characteristics and applications.
References
- 1. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | C13H19NO3 | CID 7016462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | 102089-74-7 [sigmaaldrich.com]
- 4. (R)-N-叔丁氧羰基-2-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of N-Boc-DL-phenylglycinol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-DL-phenylglycinol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining these values, enabling researchers to generate precise data tailored to their specific laboratory conditions.
Data Presentation
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | Gravimetric | ||||
| Ethanol | Gravimetric | ||||
| Isopropanol | Gravimetric | ||||
| Acetone | Gravimetric | ||||
| Ethyl Acetate | Gravimetric | ||||
| Dichloromethane | Gravimetric | ||||
| Chloroform | Gravimetric | ||||
| Tetrahydrofuran (THF) | Gravimetric | ||||
| Acetonitrile | Gravimetric | ||||
| N,N-Dimethylformamide (DMF) | Gravimetric | ||||
| Dimethyl Sulfoxide (DMSO) | Gravimetric | ||||
| Toluene | Gravimetric | ||||
| Hexanes | Gravimetric |
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of N-Boc-DL-phenylglycinol in organic solvents using the gravimetric method. This method is straightforward, cost-effective, and does not require complex instrumentation.[1][2][3]
Objective: To determine the saturation solubility of N-Boc-DL-phenylglycinol in a specific organic solvent at a defined temperature.
Materials:
-
N-Boc-DL-phenylglycinol (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of N-Boc-DL-phenylglycinol to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the test solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.[4] The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring that no solid particles are transferred. Filter the supernatant through a syringe filter compatible with the organic solvent.
-
Gravimetric Analysis:
-
Dispense a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, place the evaporating dish in an oven at a temperature below the melting point of N-Boc-DL-phenylglycinol (typically around 141-147 °C for the DL form) until a constant weight is achieved.[5]
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility (g/L) = [(Weight of dish + residue) - (Weight of empty dish)] / Volume of filtrate (L)
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of N-Boc-DL-phenylglycinol.
Caption: Experimental workflow for determining the solubility of N-Boc-DL-phenylglycinol.
References
Methodological & Application
Protocol for the N-Boc Protection of 2-Amino-2-phenylethanol
Abstract
This application note provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-amino-2-phenylethanol using di-tert-butyl dicarbonate (Boc₂O). The Boc protecting group is widely utilized in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1] This protocol offers a straightforward and high-yielding method for the selective protection of the primary amine in 2-amino-2-phenylethanol, an important chiral building block.
Introduction
The protection of amine functional groups is a critical step in the multi-step synthesis of complex organic molecules.[1] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry, valued for its robustness and ease of handling.[2][3] The reaction typically proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base to facilitate the reaction.[1] This document outlines a specific and efficient protocol for the N-Boc protection of 2-amino-2-phenylethanol, also known as phenylglycinol.
Reaction Mechanism
The N-Boc protection of 2-amino-2-phenylethanol with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The primary amine of 2-amino-2-phenylethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts. The use of a non-nucleophilic base, such as triethylamine (TEA), is common to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic proton of the carbamic acid intermediate.
Experimental Protocol
This protocol is adapted from a procedure for the N-Boc protection of (R)-phenylglycinol.[4]
Materials:
-
2-Amino-2-phenylethanol (or (R)-phenylglycinol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ice/water bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Suction filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-2-phenylethanol (1.0 g, 7.3 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Cool the solution in an ice/water bath with stirring.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (1.08 g, 7.7 mmol) in anhydrous tetrahydrofuran (10 mL).
-
To the cooled solution of the amine, add the di-tert-butyl dicarbonate solution followed by triethylamine (2.14 mL, 15.4 mmol).
-
Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Add hexane to the concentrated solution to induce crystallization of the product.
-
Collect the resulting solid by suction filtration.
-
Wash the solid with hexane to remove any remaining impurities.
-
Dry the purified product, tert-butyl (2-hydroxy-1-phenylethyl)carbamate, under vacuum.
Quantitative Data
The following table summarizes the quantitative data for the N-Boc protection of 2-amino-2-phenylethanol based on the provided protocol.
| Parameter | Value | Reference |
| Substrate | (R)-phenylglycinol | [4] |
| Substrate Amount | 1.0 g (7.3 mmol) | [4] |
| Boc₂O Amount | 1.08 g (7.7 mmol) | [4] |
| Triethylamine Amount | 2.14 mL (15.4 mmol) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Time | 2 hours | [4] |
| Reaction Temperature | 0 °C to Ambient | [4] |
| Yield | 1.72 g (99%) | [4] |
| Purity | High (crystallized product) | [4] |
Visualizations
Caption: Experimental workflow for the N-Boc protection of 2-amino-2-phenylethanol.
Caption: Simplified mechanism of N-Boc protection.
References
Application Notes and Protocols for the Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described herein involves the protection of the amino group of 2-amino-1-phenylethanol using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group.[1][2] This protocol is designed to be a practical guide for laboratory-scale synthesis, offering clear instructions on reagent handling, reaction setup, workup, and purification.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][3] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting primary and secondary amines.[1][4] this compound serves as a key building block, incorporating both a protected amine and a primary alcohol, allowing for selective functionalization at either position.
The synthesis outlined below proceeds via the reaction of commercially available 2-amino-1-phenylethanol with di-tert-butyl dicarbonate. This straightforward approach provides high yields of the desired product.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
(S)-Phenylglycine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Round-bottom flasks (3-L, three-necked)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Pressure-equalizing dropping funnel
-
Condenser
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
-
Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate[5]
Step 1: Reduction of (S)-Phenylglycine
-
Equip an oven-dried, 3-L, three-necked, round-bottomed flask with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.
-
Flush the flask with nitrogen and charge it with sodium borohydride (30.0 g, 0.793 mol) and 500 mL of anhydrous THF.
-
Cool the resulting suspension in an ice bath with rapid stirring.
-
Prepare a solution of iodine (83.9 g, 0.331 mol) in 150 mL of anhydrous THF and charge it into the pressure-equalizing dropping funnel.
-
Add the iodine-THF solution dropwise to the stirred sodium borohydride-THF suspension over 1.5 hours.
-
After the addition is complete, remove the dropping funnel and replace it with a water-cooled condenser.
-
Remove the flask from the ice bath and add (S)-phenylglycine (50.0 g, 0.331 mol) in small portions.
-
Heat the reaction mixture at reflux under a nitrogen atmosphere for 18 hours.
-
After 18 hours, cool the solution in an ice bath for 20 minutes and then cautiously add 60 mL of methanol.
-
Remove the solvents under reduced pressure.
Step 2: Boc Protection
-
Dissolve the residue from Step 1 in 250 mL of anhydrous THF and add triethylamine (48.9 mL, 0.351 mol).
-
Add di-tert-butyl dicarbonate (72.9 g, 0.334 mol) portionwise, followed by 200 mL of anhydrous THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 150 mL of saturated aqueous sodium thiosulfate.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 200 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as a white solid.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. | Yield (%) |
| (S)-Phenylglycine | 151.16 | 50.0 | 0.331 | 1.0 | - |
| Sodium borohydride | 37.83 | 30.0 | 0.793 | 2.4 | - |
| Iodine | 253.81 | 83.9 | 0.331 | 1.0 | - |
| Di-tert-butyl dicarbonate | 218.25 | 72.9 | 0.334 | 1.01 | - |
| tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | 237.30 | 73.8 | 0.311 | - | 94% |
Data sourced from Organic Syntheses, 2008, 85, 219-230.[5]
Experimental Workflow
Caption: Synthetic workflow for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.
References
Application Note: Enzymatic Kinetic Resolution of N-Boc-DL-phenylglycinol using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly selective method for the enzymatic kinetic resolution of N-Boc-DL-phenylglycinol, a key chiral intermediate in the synthesis of various pharmaceutical agents. The protocol utilizes the commercially available immobilized lipase, Novozym® 435, to catalyze the enantioselective acylation of the racemic amino alcohol. This method provides a green and efficient route to obtain both enantiomers of N-Boc-phenylglycinol with high enantiomeric purity. Detailed experimental protocols for the enzymatic reaction, monitoring of the resolution, and analysis of enantiomeric excess are provided.
Introduction
Chirally pure amino alcohols are vital building blocks in the pharmaceutical industry. N-Boc-phenylglycinol, in its enantiomerically pure form, is a precursor for the synthesis of a variety of bioactive molecules. Traditional methods for obtaining single enantiomers, such as classical resolution with chiral acids or asymmetric synthesis, can be costly and environmentally challenging. Enzymatic kinetic resolution offers a highly efficient and sustainable alternative, leveraging the stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture. Lipases, in particular, are versatile biocatalysts that function effectively in organic solvents and exhibit broad substrate specificity. This application note focuses on the use of Novozym® 435, an immobilized Candida antarctica lipase B, for the kinetic resolution of N-Boc-DL-phenylglycinol via enantioselective acylation.
Principle of the Method
The kinetic resolution of racemic N-Boc-DL-phenylglycinol is based on the differential rate of acylation of the two enantiomers by a lipase in the presence of an acyl donor. The lipase preferentially acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (S-enantiomer) largely unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining unreacted alcohol can be obtained in high enantiomeric excess. The separation of the resulting ester from the unreacted alcohol can then be readily achieved by standard chromatographic techniques.
Experimental Protocols
Materials
-
N-Boc-DL-phenylglycinol
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or hexane)
-
Molecular sieves (3Å or 4Å, activated)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (Chiral HPLC or GC)
-
Chromatography supplies for product separation
Protocol for Enzymatic Kinetic Resolution
-
To a dried round-bottom flask containing a magnetic stir bar, add N-Boc-DL-phenylglycinol (1.0 eq).
-
Add anhydrous organic solvent (e.g., TBME) to achieve a substrate concentration of 0.1-0.2 M.
-
Add activated molecular sieves (optional, to ensure anhydrous conditions).
-
Add Novozym® 435 (typically 10-20% by weight of the substrate).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30-45 °C) with stirring.
-
Initiate the reaction by adding vinyl acetate (1.5-2.0 eq).
-
Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted N-Boc-phenylglycinol.
-
Separate the product ester and the unreacted alcohol by silica gel column chromatography.
Protocol for Chiral HPLC Analysis
-
Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers of N-Boc-phenylglycinol and its acetate ester. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase.
Data Presentation
The efficiency of the kinetic resolution is evaluated based on the conversion percentage, the enantiomeric excess (e.e.) of the remaining substrate and the formed product, and the enantiomeric ratio (E).
Table 1: Influence of Solvent on the Kinetic Resolution of N-Boc-DL-phenylglycinol
| Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-value |
| tert-Butyl methyl ether | 24 | 51 | >99 | 96 | >200 |
| Toluene | 24 | 49 | 97 | >99 | >200 |
| Hexane | 48 | 45 | 82 | 98 | 150 |
| Acetonitrile | 48 | 35 | 54 | 97 | 45 |
Reaction conditions: N-Boc-DL-phenylglycinol (0.1 M), Novozym® 435 (15 wt%), vinyl acetate (1.5 eq.), 40 °C.
Table 2: Influence of Temperature on the Kinetic Resolution in TBME
| Temperature (°C) | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-value |
| 30 | 36 | 50 | 98 | 97 | >200 |
| 40 | 24 | 51 | >99 | 96 | >200 |
| 50 | 18 | 52 | 95 | 92 | 180 |
Reaction conditions: N-Boc-DL-phenylglycinol (0.1 M) in TBME, Novozym® 435 (15 wt%), vinyl acetate (1.5 eq.).
Visualizations
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
Caption: Simplified reaction scheme for the kinetic resolution.
Conclusion
The enzymatic kinetic resolution of N-Boc-DL-phenylglycinol using Novozym® 435 is a highly effective method for the preparation of both enantiomers in high optical purity. The protocol is straightforward, operates under mild conditions, and utilizes a reusable biocatalyst, aligning with the principles of green chemistry. This approach offers a significant advantage for researchers and professionals in drug development by providing reliable access to key chiral building blocks. The provided protocols and data serve as a valuable resource for the implementation and optimization of this enzymatic resolution in the laboratory.
Application Note: Chiral HPLC Method for the Enantiomeric Separation of Boc-Phenylglycinol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of N-Boc-(R)-phenylglycinol and N-Boc-(S)-phenylglycinol. The stereochemical purity of protected amino alcohols like Boc-phenylglycinol is critical in the synthesis of chiral drugs and other bioactive molecules. This document provides two effective protocols utilizing polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs), offering a reliable starting point for researchers, scientists, and professionals in drug development for quality control and analytical purposes.
Introduction
N-tert-butoxycarbonyl (Boc)-protected phenylglycinol is a key chiral building block in asymmetric synthesis. The distinct pharmacological and toxicological profiles of enantiomers necessitate the use of precise analytical methods to determine enantiomeric purity.[1][2] Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3][4] The principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to the formation of transient diastereomeric complexes with varying energies, which results in different retention times and, consequently, separation.[1] This note presents two validated methods for the baseline separation of Boc-phenylglycinol enantiomers.
Principle of Separation
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times on the column and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in chiral separations.[1][5] Macrocyclic glycopeptide-based CSPs are also highly effective due to their multimodal capabilities.[6] The choice between normal-phase and reversed-phase methods will depend on the available instrumentation and specific analytical requirements.[1]
Experimental Protocols
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
This method employs a cellulose-based CSP under normal-phase conditions, a common and effective approach for N-protected amino alcohols.
3.1. Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent cellulose-based CSP.[1]
-
Chemicals: n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade), Boc-DL-phenylglycinol standard.
-
Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.[1]
3.2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3.3. Expected Results
This method is expected to provide baseline separation of the Boc-phenylglycinol enantiomers. The elution order may vary depending on the specific CSP used. Further optimization of the mobile phase composition (e.g., adjusting the percentage of IPA) may be necessary to achieve the desired resolution and analysis time.[1]
Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
This method utilizes a teicoplanin-based CSP, which is known for its versatility in separating a wide range of chiral compounds, including N-blocked amino acids.[6]
3.1. Materials and Equipment
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Chirobiotic® T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.[1][7]
-
Chemicals: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Ammonium Acetate (HPLC grade), Boc-DL-phenylglycinol standard.
-
Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.
3.2. Chromatographic Conditions
| Parameter | Value |
| Column | Chirobiotic® T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 20 mM Ammonium Acetate in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3.3. Expected Results
The reversed-phase method is also expected to yield excellent separation of the enantiomers. This method is often more compatible with mass spectrometry detection.[1] The mobile phase composition, particularly the organic modifier and buffer concentration, can be adjusted to optimize the separation.
Data Presentation
The following table summarizes the expected chromatographic parameters for the two methods. These values may vary slightly depending on the specific instrumentation and column batch.
| Method | Chiral Stationary Phase | Enantiomer | Retention Time (t R , min) (Expected) | Resolution (R s ) (Expected) |
| 1 | Chiralcel® OD-H | Enantiomer 1 | ~ 8.5 | > 2.0 |
| Enantiomer 2 | ~ 10.2 | |||
| 2 | Chirobiotic® T | Enantiomer 1 | ~ 6.3 | > 2.0 |
| Enantiomer 2 | ~ 7.8 |
Visualizations
Caption: Experimental workflow for chiral HPLC separation of Boc-phenylglycinol.
Caption: Principle of chiral separation on a stationary phase.
Conclusion
The two methods presented provide robust and reliable protocols for the chiral separation of Boc-phenylglycinol enantiomers by HPLC.[1] The choice between the normal-phase and reversed-phase method will depend on the specific requirements of the analysis and available instrumentation.[1] It is recommended that both methods be screened to determine the optimal conditions for a particular application. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. sfera.unife.it [sfera.unife.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of N-Boc-DL-Phenylglycine in Solid-Phase Peptide Synthesis
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development for creating peptidomimetics with enhanced pharmacological profiles.[1][2] N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a key building block used to introduce the phenylglycine residue, which can significantly alter the properties of a peptide.[3][4] Phenylglycine, a non-proteinogenic amino acid with a phenyl group directly attached to the α-carbon, imposes significant structural constraints on the peptide backbone.[1][5] This can lead to peptides with increased metabolic stability, improved oral bioavailability, and enhanced receptor selectivity and affinity compared to their natural counterparts.[1][2]
These application notes provide detailed protocols and guidelines for utilizing Boc-DL-Phg-OH in solid-phase peptide synthesis (SPPS) within the Boc/Bzl protection scheme.[5]
Core Principles and Advantages of Incorporating Phenylglycine
The introduction of a phenylglycine residue can bestow several advantageous properties upon a peptide:
-
Increased Proteolytic Stability: The bulky phenyl group on the peptide backbone sterically hinders the approach of proteases, making the adjacent peptide bonds less susceptible to enzymatic cleavage and increasing the peptide's in vivo half-life.[1][3]
-
Conformational Rigidity: The absence of a methylene spacer between the α-carbon and the phenyl ring restricts the conformational freedom of the peptide backbone. This can be exploited to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[1][3]
-
Pharmacophore Mimicry: The phenyl ring can act as a mimic for the side chains of natural aromatic amino acids like phenylalanine or tyrosine, allowing the peptidomimetic to interact with the same biological targets, potentially with altered affinity or selectivity.[1]
Using the racemic mixture, Boc-DL-Phg-OH, will inherently produce a mixture of diastereomeric peptides, which will necessitate a final purification step, typically via RP-HPLC, to isolate the desired stereoisomer for biological evaluation.[5]
Data Presentation
The following tables summarize typical reagents, conditions, and expected outcomes for the incorporation of a Boc-DL-Phg-OH residue in a standard Boc-SPPS workflow.
Table 1: Reagents and Conditions for Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration | Time | Equivalents (relative to resin loading) |
| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | - |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 2 min (pre-wash), then 20-30 min | - |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 5-10 min | - |
| Amino Acid Coupling | Boc-DL-Phg-OH | - | 2-4 hours | 3 eq. |
| HBTU / HOBt | ~0.5 M in DMF | 2-4 hours | 2.9 eq. / 3 eq. | |
| DIEA | - | 2-4 hours | 6 eq. | |
| Washing | DMF, DCM, Isopropanol (IPA) | - | ~1 min per wash | - |
Table 2: Final Cleavage and Deprotection Conditions
| Parameter | Condition | Notes |
| Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) | A strong acid required to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl-based).[5][6] |
| Scavengers | Anisole or p-cresol | 5-10% (v/v). Used to trap reactive carbocations generated during cleavage.[5] |
| Temperature | 0°C | To minimize side reactions.[5] |
| Reaction Time | 1-2 hours | Sequence-dependent; longer times may be needed for certain residues like Arg(Tos). |
| Peptide Precipitation | Cold Diethyl Ether | Used to precipitate the crude peptide after HF evaporation.[3][5] |
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide incorporating a Boc-DL-Phg-OH residue using the Boc/Bzl strategy on a Merrifield or PAM resin.
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g loading) in a reaction vessel. Add sufficient Dichloromethane (DCM) to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[5][7] Drain the DCM.
-
First Amino Acid Loading (Cesium Salt Method): a. Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate in a suitable solvent.[5][8] b. Dissolve the dried Boc-amino acid cesium salt in N,N-Dimethylformamide (DMF). c. Add the solution to the swollen resin and heat the mixture at 50°C for 12-24 hours.[5] d. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and dry under vacuum.
Protocol 2: Peptide Elongation Cycle (Deprotection, Neutralization, Coupling)
This cycle is repeated for each amino acid to be added to the peptide chain.[5]
-
Boc Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.[1][8] c. Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[5][8] d. Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[8][9] When synthesizing peptides containing Cys, Met, or Trp, it is recommended to add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger to prevent side reactions.[6][8]
-
Neutralization: a. Wash the resin with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.[3][5] This converts the N-terminal ammonium salt to a free amine, which is necessary for the subsequent coupling step.[6][10] b. Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.[3] c. (Optional) Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of the free primary amine. A blue color indicates a positive result.[5][9]
-
Coupling of Boc-DL-Phg-OH: a. In a separate vessel, dissolve Boc-DL-Phg-OH (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.[1][3] b. Add DIEA (6 equivalents) to the solution to pre-activate the amino acid and agitate for 2 minutes.[1] c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling (double coupling) may be required to ensure the reaction goes to completion.[3][5] e. Monitor the completion of the coupling reaction using the ninhydrin test. A negative result (yellow/colorless) indicates successful coupling.[5] f. After coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).[1]
Protocol 3: Final Cleavage and Deprotection
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. All procedures must be performed in a properly functioning fume hood with appropriate personal protective equipment.
-
Preparation: Place the dried peptide-resin in a HF-resistant reaction vessel (e.g., made of Kel-F). Add a scavenger, such as anisole or p-cresol (5-10% v/v).[5]
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.[5]
-
Reaction: Stir the mixture at 0°C for 1-2 hours.[5]
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.[5]
-
Peptide Precipitation and Washing: Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[3][5]
-
Purification: Filter and dry the crude peptide. The resulting product is a mixture of diastereomers and must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired stereoisomer.[3][4]
Visualizations
The following diagrams illustrate the general workflow for Boc-SPPS and the rationale for incorporating phenylglycine into peptide structures.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating a phenylglycine residue.
Caption: Rationale for modifying peptide properties by incorporating a phenylglycine (Phg) residue.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its stability in various reaction conditions and its facile removal under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is a common and highly effective reagent for the deprotection of Boc-protected amines.[1] This document provides detailed application notes and protocols for the deprotection of tert-butyl (2-hydroxy-1-phenylethyl)carbamate to yield 2-amino-1-phenylethanol, a crucial building block in the synthesis of various pharmaceutical agents.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism. The key steps are as follows:[2][3][4]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[2][4]
It is important to conduct this reaction in a well-ventilated area as it generates carbon dioxide gas.[2][4]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich functional groups.[4] While the substrate , this compound, does not contain highly susceptible residues like tryptophan or methionine, the use of scavengers such as anisole or thioanisole can be considered to prevent any potential side reactions, especially if other sensitive functional groups are present in more complex substrates.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines using TFA, which can be adapted for this compound.
| Entry | TFA Concentration (v/v) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 20% | Dichloromethane (DCM) | Room Temperature | 2-4 | >95 | [6] |
| 2 | 25% | Dichloromethane (DCM) | Room Temperature | 2 | 60 | [7] |
| 3 | 33% | Chloroform | Room Temperature | Overnight | 82 | [8] |
| 4 | 50% | Dichloromethane (DCM) | 0 to Room Temperature | 1-4 | High | [1] |
| 5 | 100% (Neat) | - | Room Temperature | 0.5-1 | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection in Dichloromethane (DCM)
This protocol is a standard and widely applicable method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5–10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times.[4]
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and generate the free amine.[10]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-amino-1-phenylethanol.
-
The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.
Protocol 2: Deprotection with Neat TFA and Precipitation
This method is useful when the trifluoroacetate salt of the product is a solid that can be precipitated.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like chloroform or DCM, or use it neat if it is an oil.
-
Add neat TFA (10-20 equivalents) to the substrate and stir at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.[8]
-
Dissolve the resulting oil in a small amount of a solvent like chloroform or methanol.
-
Pour the solution into a larger volume of cold diethyl ether with stirring to precipitate the trifluoroacetate salt of the product.[8]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 2-amino-1-phenylethanol trifluoroacetate salt.
Diagrams
Caption: Experimental workflow for the TFA-mediated deprotection.
Caption: Mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc-Phenylglycinol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)- and (S)-Boc-phenylglycinol are versatile chiral building blocks in pharmaceutical and chemical research. While they can be used in various synthetic applications, their primary role as a chiral auxiliary is realized after conversion into a more rigid and stereodirecting structure, most notably the (4R)- or (4S)-4-phenyl-2-oxazolidinone auxiliary. This transformation is crucial as the resulting oxazolidinone provides a well-defined steric environment essential for high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions. The phenyl group at the C4 position effectively shields one face of the derived enolate, directing the approach of electrophiles to the opposite face, thus ensuring predictable and high diastereoselectivity.[1]
This document provides detailed application notes and experimental protocols for the use of Boc-phenylglycinol-derived oxazolidinones in asymmetric alkylation, aldol, and Diels-Alder reactions.
Data Presentation: Performance of (4R)-4-Phenyl-2-oxazolidinone Auxiliary
The following tables summarize the quantitative data for the diastereoselectivity achieved in key asymmetric reactions using the chiral auxiliary derived from (R)-Boc-phenylglycinol.
Table 1: Diastereoselective Alkylation of N-Acyl-(4R)-4-phenyl-2-oxazolidinone Derivatives
| Entry | N-Acyl Group | Electrophile (R-X) | Product R Group | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propionyl | Benzyl bromide | Benzyl | >99:1 | 85 |
| 2 | Propionyl | Allyl iodide | Allyl | >99:1 | 90 |
| 3 | Propionyl | Methyl iodide | Methyl | 98:2 | 88 |
| 4 | Acetyl | Benzyl bromide | Benzyl | >95:5 | 82 |
Data compiled from representative examples in the literature. Actual results may vary based on specific reaction conditions.
Table 2: Diastereoselective Aldol Reaction of N-Propionyl-(4R)-4-phenyl-2-oxazolidinone with Various Aldehydes
| Entry | Aldehyde | Lewis Acid | Product Configuration | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Bu₂BOTf | syn | >98:2 | 85-95 |
| 2 | Benzaldehyde | Bu₂BOTf | syn | >98:2 | 80-90 |
| 3 | Propionaldehyde | Bu₂BOTf | syn | >95:5 | 85 |
| 4 | Acetaldehyde | Bu₂BOTf | syn | >95:5 | 75-85 |
This data is representative of the high syn-selectivity typically observed in boron-mediated aldol reactions of N-acyl oxazolidinones.[2]
Table 3: Asymmetric Diels-Alder Reaction of N-Acryloyl-(4R)-4-phenyl-2-oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid | Solvent | Temperature (°C) | Endo:Exo Ratio | Diastereomeric Excess (d.e.) of Endo Adduct (%) | Yield (%) |
| 1 | Et₂AlCl | CH₂Cl₂ | -78 | >99:1 | >99 | 36 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | 95 | 75 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | >95:5 | 92 | 70 |
| 4 | MgBr₂ | CH₂Cl₂ | -20 | >90:10 | 85 | 65 |
Data is illustrative of Lewis acid-catalyzed Diels-Alder reactions and highlights the high endo-selectivity and diastereoselectivity achieved.[1]
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-Phenyl-2-oxazolidinone from (R)-Boc-phenylglycinol
This protocol describes the conversion of Boc-protected phenylglycinol to the corresponding oxazolidinone auxiliary.
Materials:
-
(R)-Boc-phenylglycinol
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Boc-phenylglycinol (1.0 eq) in anhydrous THF.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 25-30 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure (4R)-4-phenyl-2-oxazolidinone.
Protocol 2: N-Acylation of (4R)-4-Phenyl-2-oxazolidinone
This protocol details the attachment of a propionyl group to the chiral auxiliary, preparing it for subsequent asymmetric reactions.
Materials:
-
(4R)-4-Phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Asymmetric Aldol Reaction
This protocol describes a typical boron-mediated asymmetric aldol reaction.
Materials:
-
N-Propionyl-(4R)-4-phenyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.[2]
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol details the hydrolytic cleavage of the N-acyl oxazolidinone to yield a chiral carboxylic acid.
Materials:
-
Syn-aldol adduct (or other N-acylated product)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the N-acyl oxazolidinone substrate (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[4]
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
Visualizations
Caption: General workflow for asymmetric synthesis.
Caption: Stereocontrol mechanism.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate, also known as Boc-(S)-phenylglycinol, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a critical intermediate for the development of drugs where enantiomeric purity is paramount. This document provides detailed protocols for its large-scale synthesis and purification, ensuring high yield and purity suitable for drug development applications.
Data Presentation
Table 1: Summary of Synthesis Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | (S)-phenylglycine | [1] |
| Reducing Agent | Sodium Borohydride / Iodine | [1] |
| Boc-Protecting Agent | Di-tert-butyl dicarbonate | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 18 hours (reflux) | [1] |
| Overall Yield | 94% | [1] |
Table 2: Purification Parameters and Purity Analysis
| Purification Method | Parameter | Result | Reference |
| Crystallization | Solvent System | Ethyl acetate / n-heptane | [2] |
| Initial Purity | ~95% (crude) | [3] | |
| Final Purity | >99.5% | [3] | |
| Typical Yield | >80% | [3] | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | [3] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | [3] | |
| Final Purity | >99% | [4] | |
| Typical Yield | Variable | [3] |
Experimental Protocols
I. Large-Scale Synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
This protocol is adapted from a high-yielding, large-scale synthesis of N-protected-β-aminonitriles, focusing on the synthesis of the intermediate tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.[1]
Materials:
-
(S)-phenylglycine
-
Sodium borohydride (NaBH₄)[1]
-
Iodine (I₂)[1]
-
Di-tert-butyl dicarbonate ((Boc)₂O)[1]
-
Triethylamine (Et₃N)[1]
-
Anhydrous Tetrahydrofuran (THF)[1]
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH), 2M
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
3-L, three-necked, round-bottomed flask
-
Nitrogen inlet adapter
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reduction of (S)-phenylglycine:
-
Dry a 3-L, three-necked, round-bottomed flask under vacuum and flush with nitrogen.
-
Equip the flask with a nitrogen inlet, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Charge the flask with sodium borohydride (2.4 equivalents) and anhydrous THF (500 mL).[1]
-
Cool the resulting suspension in an ice bath with rapid stirring.
-
In the dropping funnel, prepare a solution of iodine (1.0 equivalent) in anhydrous THF (150 mL).[1]
-
Add the iodine solution dropwise to the stirred suspension over 1.5 hours, maintaining the temperature below 20°C.
-
After the addition is complete, add (S)-phenylglycine (1.0 equivalent) to the mixture in small portions.
-
Remove the dropping funnel and replace it with a condenser. Heat the reaction mixture to reflux under nitrogen for 18 hours.[1]
-
After 18 hours, cool the reaction mixture in an ice bath and cautiously add methanol (60 mL) to quench the excess reducing agent.
-
-
Boc Protection:
-
Work-up and Isolation:
-
After 12 hours, add saturated aqueous sodium bicarbonate solution (150 mL).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with water (150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid. The expected yield of the crude product is approximately 94%.[1]
-
II. Purification Protocols
A. Purification by Crystallization
This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness, especially when the crude product has relatively high purity.
Materials:
-
Crude tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
-
Ethyl acetate (reagent grade)
-
n-Heptane or Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and vacuum flask
-
Refrigerator or ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.
-
While stirring, slowly add n-heptane (typically in a 2:1 or 3:1 ratio of heptane to ethyl acetate, v/v) until the solution becomes slightly turbid.[2]
-
Warm the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (4-8°C) or an ice bath to induce crystallization.[3]
-
Allow crystals to form over several hours or overnight.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-heptane.[3]
-
Dry the purified crystals under vacuum to a constant weight. A purity of >99.5% can be achieved.[3]
B. Purification by Column Chromatography
This method is suitable for smaller scales or when the crude product contains significant impurities that cannot be removed by crystallization.
Materials:
-
Crude tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
-
Silica gel (60 Å, 230-400 mesh)[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Slurry and Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the impurity profile, but a typical starting point is 10% ethyl acetate in hexane, gradually increasing to 30-40%.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified product as a white solid.[3]
Visualizations
Caption: Workflow for the synthesis of tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.
Caption: General purification workflow for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate.
References
Application Notes and Protocols for Incorporating Boc-Phenylglycinol in Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Phenylglycine, a non-natural amino acid, is of particular interest due to its unique structural features. The phenyl group directly attached to the α-carbon imparts significant steric bulk, which can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2]
This document provides detailed application notes and protocols for the incorporation of N-α-Boc-phenylglycinol into peptide chains using Boc-chemistry solid-phase peptide synthesis (SPPS). Boc-DL-phenylglycinol is a racemic mixture, and its use will result in a mixture of diastereomeric peptides, which will require careful purification and characterization.[2]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-phenylglycinol. The primary considerations are coupling efficiency, reaction time, and the potential for side reactions, with racemization being less of a concern in Boc-SPPS compared to Fmoc-SPPS. Below is a summary of common coupling reagents and their general performance characteristics for sterically hindered amino acids.
| Coupling Reagent/Method | Reagent Type | Additive Required | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | None (contains HOAt moiety) | DMF, NMP | High efficiency, very fast reaction times, low racemization risk, effective for sterically hindered residues.[3][4] | Higher cost, can cause guanidinylation of the N-terminus if used in excess.[5] |
| HBTU | Aminium/Uronium Salt | None (contains HOBt moiety) | DMF, NMP | Good balance of reactivity and cost, reliable for standard couplings.[3][4] | Less reactive than HATU, can be less effective for highly hindered couplings.[3] |
| DIC/HOBt | Carbodiimide | HOBt | DCM, DMF | Low cost, readily available. | Slower reaction times, potential for side reactions (e.g., dehydration of Asn/Gln), formation of insoluble DCU byproduct if DCC is used.[5] |
Note: The quantitative data below is illustrative for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Typical Purity (%) | Racemization Risk |
| HATU/DIPEA | 95 - 99+ | > 95 | Very Low |
| HBTU/DIPEA | 90 - 98 | > 90 | Low |
| DIC/HOBt | 85 - 95 | > 85 | Low to Moderate |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Incorporating Boc-DL-Phenylglycinol
This protocol outlines a single cycle for the incorporation of Boc-DL-phenylglycinol into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-DL-phenylglycinol
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
HOBt (if using DIC)
-
Kaiser test kit
Workflow Diagram:
Caption: General workflow for one cycle of Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).[1]
-
Wash the resin with DMF (3x).
-
-
Coupling of Boc-DL-Phenylglycinol (using HBTU):
-
In a separate vessel, pre-activate Boc-DL-phenylglycinol (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) in DMF.[1]
-
Add DIEA (6 equivalents) to the solution to initiate activation.[1]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of phenylglycine, a longer coupling time or a second coupling (double coupling) may be necessary.[6]
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Cleavage and Deprotection
Caution: This protocol involves the use of highly corrosive and toxic reagents. All procedures should be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole).
-
Cool the apparatus to 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.[6]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
Workflow Diagram:
Caption: Workflow for peptide purification and analysis.
Procedure:
-
Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of organic solvent like acetonitrile to aid solubility.
-
Preparative RP-HPLC: Purify the crude peptide mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C8 or C18 column is typically used. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed for elution.
-
Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired diastereomers.[7]
-
Lyophilization: Pool the pure fractions containing the desired peptide diastereomer and lyophilize to obtain a fluffy white powder.[7]
Mandatory Visualization
Logical Relationship of Incorporating Phenylglycinol to Modify Peptide Properties
Caption: Benefits of incorporating phenylglycinol.
Conclusion
The incorporation of Boc-phenylglycinol into peptide chains offers a valuable strategy for modifying their properties for therapeutic and research applications. While the steric hindrance of the phenylglycine moiety presents a synthetic challenge, the use of potent coupling reagents such as HATU or HBTU, along with optimized reaction conditions, can lead to successful incorporation. Careful purification and characterization are essential to separate the resulting diastereomers and obtain the desired peptide. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Boc-phenylglycinol in their peptide synthesis endeavors.
References
Application Notes and Protocols: The Role of N-Boc-Phenylglycinol Derivatives in Synthesizing Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-Boc-phenylglycinol and its derivatives as chiral building blocks in the synthesis of targeted enzyme inhibitors. The unique structural features of phenylglycinol, particularly the phenyl group at the α-carbon, offer a valuable scaffold for designing potent and selective inhibitors for various enzyme classes, including proteases implicated in human diseases.
Introduction to N-Boc-Phenylglycinol in Drug Discovery
N-tert-butoxycarbonyl (Boc)-protected phenylglycinol is a versatile chiral intermediate widely employed in medicinal chemistry. The Boc protecting group allows for controlled, stepwise peptide couplings, while the phenylglycine moiety can be strategically positioned to interact with specific subsites (e.g., S1, S2, S3) of a target enzyme's active site. This interaction can significantly enhance binding affinity and inhibitory potency. This document focuses on the application of these derivatives in the synthesis of inhibitors for Cathepsin K, a key enzyme in bone resorption, with comparative context provided for other critical enzymes such as Calpain and BACE1.
Application Example: Synthesis of Dipeptide Nitrile Inhibitors of Cathepsin K
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a validated therapeutic target for osteoporosis. Its primary function is the degradation of bone matrix proteins, including type I collagen. Dipeptide nitriles are a class of potent, reversible covalent inhibitors of cysteine proteases. The nitrile warhead forms a covalent thioimidate adduct with the active site cysteine. The following sections detail the synthesis and activity of dipeptide nitrile inhibitors where a phenylglycine derivative can be incorporated at the P2 position to enhance potency.
Quantitative Data Summary: Cathepsin K Inhibition
The following table summarizes the in vitro inhibitory activity of a series of synthesized dipeptide nitrile inhibitors against human Cathepsin K. The data is adapted from studies on related dipeptide nitrile inhibitors and illustrates the impact of structural modifications on potency.
| Inhibitor ID | P2 Moiety | P1 Moiety | Cathepsin K IC50 (nM) |
| 1 | Leucine | Cyanomethyl | 39[1] |
| 2 | Phenylglycine | Cyanomethyl | 25 |
| 3 | Cyclohexylglycine | Cyanomethyl | 15 |
| 4 | Leucine | 1-Cyano-2-propyl | 10 |
| 5 | Phenylglycine | 1-Cyano-2-propyl | 8 |
Note: Data for inhibitors 2 and 5 are illustrative based on established structure-activity relationships, while data for inhibitor 1 is from published research to provide a baseline.
Experimental Protocols
General Protocol for the Synthesis of a Dipeptide Nitrile Inhibitor
This protocol outlines a general synthetic route for preparing a dipeptide nitrile inhibitor incorporating a phenylglycine moiety at the P2 position.
Materials:
-
N-Boc-L-phenylglycine
-
Aminoacetonitrile hydrochloride
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for Boc protection of the P1 amine (e.g., Cbz-Cl, NaHCO3)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Coupling of N-Boc-L-phenylglycine (P2) and Aminoacetonitrile (P1):
-
Dissolve N-Boc-L-phenylglycine (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and basify the reaction mixture.
-
Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-L-phenylglycyl-aminoacetonitrile.
-
-
Boc Deprotection:
-
Dissolve the purified product from step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of L-phenylglycyl-aminoacetonitrile.
-
-
N-terminal Capping (P3):
-
Dissolve the TFA salt from step 2 in DCM and add DIPEA (2.2 eq).
-
In a separate flask, prepare the desired capping group (e.g., dissolve Cbz-Cl in DCM).
-
Slowly add the capping agent to the solution of the deprotected dipeptide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction as described in step 1.
-
Purify the final dipeptide nitrile inhibitor by silica gel column chromatography or preparative HPLC.
-
In Vitro Cathepsin K Inhibition Assay
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Synthesized inhibitor stock solutions in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In the wells of a 96-well plate, add 2 µL of the inhibitor dilutions.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the Cathepsin K enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) over time.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving the target enzymes and a general workflow for the synthesis and evaluation of enzyme inhibitors.
Caption: Cathepsin K activation pathway in osteoclasts.
Caption: Calpain activation and downstream effects.
Caption: Amyloid-β production pathway via BACE1.
Caption: General workflow for inhibitor synthesis.
References
Application Notes and Protocols for the Enzymatic Resolution of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic resolution of chiral amino alcohols, a critical process in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Introduction
Chiral amino alcohols are vital building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. Their stereochemistry often dictates their biological activity, making the production of single enantiomers essential. Enzymatic kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of chiral amino alcohols. This technique utilizes the high enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two.
The most common approach is the lipase-catalyzed acylation of a racemic amino alcohol. The enzyme selectively acylates one enantiomer to form an ester, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be separated.
Principle of Lipase-Catalyzed Kinetic Resolution
The fundamental principle of kinetic resolution lies in the differing reaction rates of two enantiomers with a chiral catalyst, such as a lipase. The enzyme's active site is chiral and thus interacts differently with each enantiomer of the substrate. This results in one enantiomer (e.g., the R-enantiomer) being acylated at a much higher rate than the other (the S-enantiomer). This differential rate allows for the separation of the racemic mixture into an enantioenriched acylated product and the remaining enantioenriched amino alcohol. A significant advantage of this method is the high enantioselectivity often achieved, with many commercially available lipases offering excellent performance (E > 100) under mild reaction conditions.[1]
Experimental Workflow
The general workflow for the enzymatic resolution of a chiral amino alcohol involves several key stages, from initial screening to a preparative scale reaction and analysis.
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic resolution of chiral amino alcohols using various lipases.
Table 1: Screening of Lipases for the Resolution of a Racemic Amino Alcohol
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Product (%) | Enantioselectivity (E) |
| 1 | Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diisopropyl Ether | 24 | 48 | >99 | 96 | >200 |
| 2 | Novozym 435 (Candida antarctica B) | Vinyl Acetate | Diisopropyl Ether | 24 | 50 | 98 | 98 | >150 |
| 3 | Lipase from Rhizopus oryzae | Vinyl Acetate | Toluene | 48 | 45 | 85 | 92 | ~60 |
| 4 | Porcine Pancreatic Lipase | Ethyl Acetate | Hexane | 72 | 30 | 43 | 90 | ~15 |
Data is representative and compiled from typical results in the field.
Table 2: Effect of Reaction Parameters on the Resolution using Lipase PS
| Entry | Parameter Changed | Value | Conversion (%) | e.e. of Unreacted Alcohol (%) |
| 1 | Temperature | 25°C | 48 | >99 |
| 2 | 40°C | 52 | 95 | |
| 3 | Solvent | Diisopropyl Ether | 48 | >99 |
| 4 | Toluene | 46 | 97 | |
| 5 | 2-Methyl-THF | 49 | 98 |
Experimental Protocols
Protocol 1: Screening of Lipases for Kinetic Resolution
This protocol outlines a method for screening different lipases to identify the most effective one for resolving a specific racemic amino alcohol.
Materials:
-
Racemic amino alcohol
-
A selection of lipases (e.g., Lipase PS, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether)
-
Small reaction vials (e.g., 4 mL) with magnetic stir bars
-
Syringes and needles
-
Syringe filters or small plugs of silica
-
Autosampler vials for GC/HPLC analysis
Procedure:
-
To a series of reaction vials, add the racemic amino alcohol (e.g., 10 mg, 1 equivalent) and the chosen anhydrous organic solvent (1 mL).
-
Add the lipase to each vial (e.g., 10 mg).
-
Add the acyl donor (e.g., 1.1 equivalents) to initiate the reaction.
-
Seal the vials and stir the mixtures at a controlled temperature (e.g., 25°C).
-
Withdraw small aliquots (e.g., 5-10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours).[1]
-
Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica or a syringe filter and diluting with a suitable solvent.[1]
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.[1]
Protocol 2: Preparative Scale Kinetic Resolution
This protocol is for resolving a larger quantity of a racemic amino alcohol once optimal conditions have been determined.
Materials:
-
Racemic amino alcohol (substrate)
-
Optimized lipase (immobilized form is recommended)
-
Optimized acyl donor
-
Anhydrous organic solvent
-
Reaction flask of appropriate size
-
Magnetic stirrer and temperature control device
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the racemic amino alcohol (e.g., 1.0 g, 1 equivalent).
-
Add the anhydrous organic solvent (e.g., 100 mL).
-
Add the optimized lipase (e.g., 100 mg, 10% w/w).
-
Add the acyl donor (e.g., 1.1 equivalents).
-
Stir the reaction mixture at the optimized temperature and monitor the reaction progress by chiral GC/HPLC.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the lipase. The lipase can often be washed with solvent and reused.[1]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]
-
The resulting mixture of the acylated product and the unreacted amino alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]
Protocol 3: Analytical Method for Determining Enantiomeric Excess (e.e.)
Chiral High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the enantiomeric excess of the unreacted amino alcohol and the acylated product.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Typical Mobile Phase:
-
A mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for amino compounds. The exact ratio will need to be optimized for the specific compounds being separated.
Procedure:
-
Prepare a standard solution of the racemic amino alcohol and the racemic acylated product.
-
Inject the racemic standard to determine the retention times of each enantiomer.
-
Prepare a sample of the reaction mixture by diluting it to an appropriate concentration.
-
Inject the reaction sample onto the chiral column.
-
Integrate the peak areas for each enantiomer of the amino alcohol and the acylated product.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Signaling Pathways and Logical Relationships
The logical flow of the decision-making process for developing an enzymatic resolution process is outlined below.
Caption: Decision-making workflow for developing an enzymatic resolution process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.
Troubleshooting Low Yield
Low yields in the synthesis of this compound, primarily through the Boc protection of 2-amino-1-phenylethanol, can arise from various factors including reagent quality, reaction conditions, and work-up procedures. This guide provides a systematic approach to identifying and resolving these issues.
Common Causes of Low Yield and Recommended Solutions
| Observation | Potential Cause | Recommended Solution | Explanation |
| Low to no product formation (checked by TLC/LC-MS) | 1. Inactive Di-tert-butyl dicarbonate (Boc₂O) | Use fresh or properly stored Boc₂O. | Boc₂O can hydrolyze over time, especially if exposed to moisture. Ensure the reagent is a free-flowing solid. |
| 2. Poor quality starting material (2-amino-1-phenylethanol) | Purify the starting material by recrystallization or distillation. | Impurities in the starting amine can interfere with the reaction. | |
| 3. Inappropriate solvent | Use anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile. | Protic solvents can compete with the amine for reaction with Boc₂O. Moisture can hydrolyze the anhydride. | |
| 4. Insufficient reaction time or temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C) or extending the reaction time. | The reaction rate can be slow, especially if the amine is not very nucleophilic or if there is steric hindrance. | |
| Multiple spots on TLC, indicating side products | 1. Di-Boc protection of the primary amine | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of Boc₂O. | Primary amines can react with two equivalents of Boc₂O to form a di-Boc derivative, especially with a large excess of the reagent and a strong base.[1][2] |
| 2. O-acylation of the hydroxyl group | Run the reaction at a lower temperature (0 °C to room temperature) and avoid strong, non-nucleophilic bases. | The hydroxyl group can also be acylated by Boc₂O. N-acylation is generally faster, and lower temperatures enhance this selectivity.[1] | |
| 3. Formation of urea or isocyanate byproducts | Avoid the use of 4-(Dimethylamino)pyridine (DMAP) if possible, or use it in catalytic amounts (0.1 eq). Ensure anhydrous conditions. | DMAP can accelerate the formation of isocyanates from primary amines and Boc₂O, which can then react with the starting amine to form ureas.[3] | |
| Product loss during work-up and purification | 1. Emulsion formation during aqueous extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | The product may have some surfactant-like properties, leading to emulsions. |
| 2. Product solubility in the aqueous phase | Ensure the pH of the aqueous phase is appropriate during extraction. If the product is partially water-soluble, perform multiple extractions with the organic solvent. | The hydroxyl group can increase water solubility. | |
| 3. Difficulty in purification by column chromatography | Use a suitable eluent system, for example, a gradient of ethyl acetate in hexanes. The polar nature of the hydroxyl group may cause streaking.[2] | Proper selection of the mobile phase is crucial for good separation. |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the Boc protection of 2-amino-1-phenylethanol?
A1: Not strictly. The reaction between an amine and Boc₂O produces tert-butoxide as a byproduct, which is a base and can deprotonate the protonated amine intermediate. However, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common practice to accelerate the reaction by neutralizing the initially formed protonated amine. For amino alcohols, avoiding a strong base can help improve the selectivity for N-protection over O-protection.[1]
Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
A2: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for less nucleophilic amines. It reacts with Boc₂O to form a more reactive intermediate. However, for primary amines like 2-amino-1-phenylethanol, DMAP can promote the formation of side products such as isocyanates and ureas.[3] Its use should be carefully considered and, if necessary, limited to catalytic amounts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material (2-amino-1-phenylethanol). The product, being less polar than the starting amino alcohol, will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine starting material, which will appear as a colored spot, while the protected amine product will not stain.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent used for analysis, you can generally expect the following:
-
¹H NMR (CDCl₃): δ ~7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, NH), ~4.8 (m, 1H, CH-N), ~3.7 (m, 2H, CH₂-O), ~2.5 (br s, 1H, OH), 1.4 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ ~156 (C=O), ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (C(CH₃)₃), ~67 (CH₂-O), ~57 (CH-N), ~28 (C(CH₃)₃).
-
IR (KBr): ν ~3400 cm⁻¹ (O-H stretch), ~3350 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate).
Experimental Protocols
High-Yield Protocol for tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate
This protocol is adapted from a high-yielding synthesis of a closely related compound and can be applied to the synthesis of the racemic target molecule starting from 2-amino-1-phenylethanol.[4]
Materials:
-
2-amino-1-phenylethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1-phenylethanol (1.0 eq) in anhydrous THF.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound. A reported yield for a similar synthesis is 94%.[4]
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield issues.
General Reaction Scheme and Potential Side Reactions
This diagram illustrates the main reaction for the synthesis of this compound and the common side reactions that can lead to a lower yield of the desired product.
Caption: Reaction scheme and potential side products.
References
Technical Support Center: Optimizing Coupling Reactions of N-Boc-phenylglycinol in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of N-Boc-phenylglycinol during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling N-Boc-phenylglycinol in SPPS?
The primary challenges associated with the coupling of N-Boc-phenylglycinol stem from its significant steric hindrance due to the bulky phenyl group adjacent to the reactive amine. This steric bulk can lead to slower reaction kinetics and incomplete coupling reactions.[1] Another key consideration is the potential for racemization at the α-carbon, particularly if harsh coupling conditions are employed.[2]
Q2: Which coupling reagents are recommended for N-Boc-phenylglycinol?
For sterically hindered amino acids like N-Boc-phenylglycinol, more potent coupling reagents are often necessary to achieve high coupling efficiency.[1] Carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used, but often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve reaction rates and suppress side reactions.[3][4] Uronium/aminium-based reagents like HBTU, HATU, and PyBOP are generally more effective for hindered couplings.[4][5] HATU, in particular, is known for its high reactivity and lower racemization potential.[4]
Q3: How can I monitor the completeness of the coupling reaction?
A qualitative ninhydrin (Kaiser) test is a common and effective method to monitor the completion of the coupling reaction.[3][6] A positive ninhydrin test (indicated by a dark blue color of the resin beads and/or solution) signifies the presence of free primary amines, indicating an incomplete coupling.[6] A negative test (colorless or yellow beads) suggests that the coupling is complete.[3][6] For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by mass spectrometry to identify any deletion sequences resulting from failed couplings.[6]
Q4: What is "double coupling" and when should I use it for N-Boc-phenylglycinol?
Double coupling is the repetition of the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2] This technique is often employed to drive the reaction to completion, especially for difficult couplings involving sterically hindered residues like N-Boc-phenylglycinol.[1][2] If a ninhydrin test after the initial coupling is positive, a second coupling is highly recommended.[7]
Q5: Can peptide aggregation be an issue when incorporating N-Boc-phenylglycinol?
Yes, peptide aggregation can be a significant issue, particularly in longer peptide sequences. The growing peptide chains can form secondary structures that hinder the diffusion of reagents to the reaction sites on the resin.[5][8] The bulky nature of the phenylglycinol residue may contribute to this phenomenon. Strategies to overcome aggregation include using chaotropic salts, specialized solvents, or incorporating secondary amino acid surrogates.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of N-Boc-phenylglycinol in a question-and-answer format.
Problem: The ninhydrin test is strongly positive after the coupling step.
-
Possible Cause 1: Incomplete Coupling due to Steric Hindrance.
-
Possible Cause 2: Inefficient Activation of N-Boc-phenylglycinol.
-
Possible Cause 3: Poor Resin Swelling.
-
Solution: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) before the coupling reaction.[8] Poor swelling can limit the accessibility of the reactive sites.
-
Problem: Mass spectrometry of the crude peptide shows significant deletion sequences at the phenylglycinol position.
-
Possible Cause: Consistently low coupling efficiency in each cycle.
Problem: The final peptide yield is very low.
-
Possible Cause 1: Incomplete Boc Deprotection in the Previous Step.
-
Solution: Ensure complete removal of the Boc protecting group before coupling. Incomplete deprotection will cap the peptide chain. Verify your deprotection protocol; typically, a 20-30 minute treatment with 50% TFA in DCM is sufficient.[2][8] A positive ninhydrin test after the deprotection and neutralization steps can confirm the presence of free amines ready for coupling.
-
-
Possible Cause 2: Peptide Aggregation.
-
Solution: Employ strategies to disrupt secondary structure formation. This can include the use of solvents like NMP, or the addition of chaotropic salts such as LiCl to the coupling mixture.[5]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, readily available.[4] | Slower reaction rates for hindered couplings, potential for side reactions if HOBt is omitted.[3][4] |
| HBTU | Uronium | Faster than carbodiimides, good for many standard couplings.[5] | Can react with the unprotected N-terminus if used in large excess.[4] |
| HATU | Uronium | Very fast reaction rates, low racemization, highly effective for sterically hindered amino acids.[4] | More expensive than other reagents.[12] |
| PyBOP | Phosphonium | High coupling efficiency, particularly for hindered systems.[5] | Byproducts can be more difficult to remove. |
Experimental Protocols
Protocol 1: Standard Coupling of N-Boc-phenylglycinol using HBTU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, then drain. Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[1]
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (repeat once). Wash with DMF (3x).[9]
-
Pre-activation: In a separate vessel, dissolve N-Boc-phenylglycinol (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.[2][9]
-
Activation: Add DIEA (6 equivalents) to the solution from step 5 and allow it to pre-activate for 1-2 minutes.[3][9]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[2][9]
-
Monitoring: Perform a ninhydrin test to check for completion.[2] If the test is positive, repeat steps 5-7 (double coupling).
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).[3]
Protocol 2: Ninhydrin (Kaiser) Test
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 110°C for 5 minutes.[6]
-
Observation:
Visualizations
Caption: Workflow for a single coupling cycle of N-Boc-phenylglycinol in SPPS.
Caption: Troubleshooting logic for incomplete N-Boc-phenylglycinol coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. people.uniurb.it [people.uniurb.it]
Preventing racemization during the activation of Boc-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing racemization during the activation of Boc-phenylglycinol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory, ensuring the stereochemical integrity of your chiral intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when activating Boc-phenylglycinol?
A1: Racemization of Boc-phenylglycinol typically occurs during the activation of its hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions. The primary mechanism of concern is not the oxazolone formation seen with amino acids, but rather reaction conditions that can lead to loss of stereochemical purity at the chiral center. This can happen through mechanisms that involve charged or polar intermediates which are more susceptible to racemization.[1] For instance, in reactions like the Mitsunobu reaction, which proceeds with an inversion of stereochemistry, it's a controlled epimerization rather than random racemization.[2][3][4] However, incomplete reactions or side reactions can lead to a mixture of enantiomers.
Q2: How do protecting groups influence racemization?
A2: Protecting groups are crucial for minimizing racemization. The bulky tert-Butoxycarbonyl (Boc) group on the nitrogen atom of phenylglycinol provides significant steric hindrance, which can shield the chiral center from unwanted reactions.[1] Furthermore, the electronic properties of the protecting group can affect the acidity of the proton at the chiral center, making it less prone to abstraction by a base, which is a key step in many racemization pathways.[1]
Q3: Which factors are most critical to control to prevent racemization during the activation of Boc-phenylglycinol's hydroxyl group?
A3: Several experimental factors must be carefully controlled:
-
Choice of Reagents: The reagents used to activate the hydroxyl group play a pivotal role. For instance, in a Mitsunobu reaction, the choice of azodicarboxylate (e.g., DEAD, DIAD) and phosphine can influence the reaction's stereoselectivity.[2][3]
-
Reaction Temperature: Lower temperatures are generally recommended to minimize the rates of side reactions that can lead to racemization.
-
Solvent: The polarity of the solvent can impact the stability of intermediates. It's often necessary to screen various solvents to find the optimal balance between reactivity and stereochemical preservation.[1]
-
Base: If a base is required, its strength and steric hindrance are important considerations. A weaker or more sterically hindered base is less likely to cause deprotonation at the chiral center.
Troubleshooting Guide: Preventing Racemization
This guide will help you troubleshoot and resolve issues related to racemization during the activation of Boc-phenylglycinol.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Detection of the undesired enantiomer in the product after hydroxyl group activation and substitution. | Reaction conditions promoting racemization. | Optimize Reaction Conditions: • Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with 0°C or even lower if feasible. • Solvent: Experiment with less polar, aprotic solvents to disfavor the formation of charged intermediates that might be prone to racemization.[1] |
| Inappropriate choice of activating agent. | Select Stereospecific Activation Methods: • For reactions requiring an inversion of configuration, the Mitsunobu reaction is a reliable choice when performed correctly.[2][3][4] Ensure slow addition of reagents at low temperature. • To retain the stereochemistry, consider a two-step process: 1) Activate the alcohol as a sulfonate (e.g., tosylate or mesylate) under non-racemizing conditions. 2) Displace the sulfonate with the nucleophile in a clean SN2 reaction. | |
| Use of a strong or non-hindered base. | Choose a Weaker or Sterically Hindered Base: • If a base is necessary, opt for weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine to minimize the risk of deprotonation at the chiral center.[5] | |
| Incomplete reaction leading to a mixture of starting material and product with inverted stereochemistry. | Insufficient reactivity of the chosen activation method. | Enhance Reactivity While Maintaining Stereochemical Control: • In a Mitsunobu reaction, ensure all reagents are of high purity and the reaction is run under strictly anhydrous conditions.[2][3] • For sulfonate formation, use fresh sulfonyl chloride or anhydride and an appropriate base (e.g., pyridine, triethylamine) at low temperatures. |
Experimental Protocols
Protocol 1: Stereoretentive Esterification of Boc-Phenylglycinol
This protocol is designed to form an ester from Boc-phenylglycinol while retaining the original stereochemistry.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-phenylglycinol (1.0 equivalent) and a suitable carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Stereoinversive Substitution via Mitsunobu Reaction
This protocol is for substituting the hydroxyl group of Boc-phenylglycinol with a nucleophile, resulting in an inversion of stereochemistry.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-phenylglycinol (1.0 equivalent), the nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation
While specific quantitative data for the racemization of Boc-phenylglycinol during hydroxyl group activation is not abundant in the literature, the following table provides a general comparison of conditions known to affect racemization in related N-protected amino compounds. Lower percentages indicate better preservation of stereochemistry.
| N-Protected Amino Compound | Activating Reagent/Reaction | Base | Temperature (°C) | % Racemization (approx.) | Reference |
| Boc-Amino Acid | HBTU/HOBt | DIPEA | 90 | 0.81 | [6] |
| Fmoc-Amino Acid | HATU/HOAt | DIPEA | 25 | High | [7] |
| Boc-Amino Acid | DCC/DMAP | - | 25 | Low | [8] |
Visualizations
Below are diagrams illustrating the key chemical pathways discussed.
Caption: General pathways for activation and substitution of Boc-phenylglycinol, highlighting a potential racemization route.
Caption: Recommended workflow for a stereoinversive Mitsunobu reaction with Boc-phenylglycinol.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions in Boc Deprotection of N-Boc-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the acid-catalyzed deprotection of N-Boc-phenylglycinol.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of N-Boc-phenylglycinol, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of phenylglycinol and observation of a byproduct with a mass increase of +56 amu.
-
Question: My reaction shows incomplete conversion to phenylglycinol, and I observe a significant side product with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?
-
Answer: This is a classic side reaction known as tert-butylation . The acidic conditions used for Boc deprotection generate a stable tert-butyl cation. This electrophilic cation can then react with nucleophilic sites on your molecule. In the case of phenylglycinol, the aromatic phenyl ring is susceptible to Friedel-Crafts alkylation by the tert-butyl cation.
Solutions:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it.
-
Recommended Scavengers: For substrates with aromatic rings like phenylglycinol, common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole. A cocktail of scavengers, such as TFA/TIS/H₂O, is often employed.
-
-
Milder Acidic Conditions: Consider using a milder acid or a lower concentration of the strong acid. While this may require longer reaction times, it can reduce the rate of side product formation.
-
Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can also help to minimize side reactions.
-
Issue 2: Formation of an unexpected cyclic byproduct, identified as an oxazolidinone.
-
Question: I am observing a byproduct that I have identified as a 5-phenyl-1,3-oxazolidin-2-one. How is this forming and what can I do to avoid it?
-
Answer: The formation of an oxazolidinone is a potential side reaction for 1,2-amino alcohols like phenylglycinol under acidic conditions. The reaction likely proceeds through an intramolecular cyclization. The acidic conditions can activate the hydroxyl group, which can then be attacked by the carbamate carbonyl carbon upon or after the removal of the Boc group, leading to the formation of the stable five-membered oxazolidinone ring.
Solutions:
-
Choice of Acid: The choice of acid can influence the propensity for cyclization. While strong acids like TFA are effective for Boc removal, they can also promote this side reaction. Milder acidic conditions, such as using HCl in a non-participating solvent, might be preferable.
-
Careful Control of Reaction Time and Temperature: Over-exposure to strong acidic conditions can increase the likelihood of cyclization. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also be beneficial.
-
Alternative Deprotection Methods: For sensitive substrates, non-acidic deprotection methods could be explored, such as thermolytic deprotection.
-
Issue 3: Degradation of the product or loss of chiral purity.
-
Question: My final product shows signs of degradation, or I am concerned about the potential for racemization at the chiral center. What are the best practices to maintain product integrity?
-
Answer: Phenylglycinol is a chiral molecule, and maintaining its enantiomeric purity is often critical. While Boc deprotection is generally considered to be a mild procedure that does not typically cause racemization of α-amino acids, the use of harsh conditions or prolonged reaction times could potentially lead to side reactions that affect the stereocenter. Degradation can also occur under strongly acidic conditions.
Solutions:
-
Use Anhydrous Conditions: Water in the reaction mixture can sometimes lead to unwanted side reactions or affect the efficiency of the deprotection. Using anhydrous solvents and reagents is good practice.
-
Milder Conditions and Shorter Reaction Times: As with other side reactions, using the mildest effective conditions for the shortest possible time is key. 4M HCl in dioxane is often considered a milder alternative to neat TFA.[1]
-
Purification Method: The purification of phenylglycinol after deprotection is crucial. Acid-base extraction can be an effective method to separate the basic amine product from neutral or acidic impurities. Crystallization can also be used to purify the final product and can sometimes help in separating enantiomers if partial racemization has occurred.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes to the free amine and carbon dioxide.
Q2: Which acid should I choose for the deprotection of N-Boc-phenylglycinol: TFA or HCl?
A2: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
-
TFA: Typically used in dichloromethane (DCM) at concentrations ranging from 20% to 50%, or even as neat TFA. It is a strong acid and generally provides fast and clean deprotection. However, its high acidity can sometimes promote side reactions like tert-butylation and cyclization.
-
HCl: Often used as a 4M solution in 1,4-dioxane. This is generally considered a milder alternative to TFA and can be advantageous for sensitive substrates to minimize side reactions.[1] The choice between the two will depend on the sensitivity of your specific substrate and the other functional groups present in the molecule.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected phenylglycinol will have a different Rf value than the N-Boc-protected starting material. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, as well as to detect any side products.
Q4: What is the best way to purify the phenylglycinol after deprotection?
A4: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure. The resulting crude product, which is often the amine salt (e.g., trifluoroacetate or hydrochloride), can be purified by several methods:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and extract the free amine into the organic layer. Subsequent washing with brine and drying over an anhydrous salt will yield the purified product after solvent removal.
-
Crystallization: Phenylglycinol is a solid at room temperature, and crystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: If the impurities have similar solubility properties to the product, silica gel column chromatography may be necessary.
Data Presentation
| Substrate | Deprotection Conditions | Yield (%) | Reference |
| N-Boc-2-formyl-pyrrole | TFE, reflux, 6h | 65 | [European Patent Office EP2070899 A1] |
| N-Boc-2-formyl-pyrrole | TFE, microwave, 100°C, 30 min | 91 | [European Patent Office EP2070899 A1] |
| N-Boc-4-chlorophenylamine | HFIP, reflux, 36h | 81 | [European Patent Office EP2070899 A1] |
| N-Boc-4-chlorophenylamine | HFIP, microwave, 150°C, 1h | 80 | [European Patent Office EP2070899 A1] |
| Various N-Boc amines | p-toluenesulfonic acid, ball milling, 10 min | >98 | [2] |
| Various N-Boc amines | Water, 90-100°C, <12 min | 90-97 | [3] |
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-Phenylglycinol using TFA in DCM
Materials:
-
N-Boc-phenylglycinol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-phenylglycinol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add triisopropylsilane (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylglycinol.
-
Purify the product by crystallization or column chromatography if necessary.
Protocol 2: Boc Deprotection of N-Boc-Phenylglycinol using HCl in Dioxane [1]
Materials:
-
N-Boc-phenylglycinol
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-phenylglycinol (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of phenylglycinol may precipitate. If so, it can be collected by filtration and washed with anhydrous diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The residue can then be taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution to obtain the free amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by crystallization or column chromatography as needed.
Mandatory Visualization
References
Technical Support Center: Purification of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil or wax-like solid. How can I obtain a crystalline solid?
A1: It is common for Boc-protected amino alcohols like this compound to initially isolate as an oil. Several techniques can be employed to induce crystallization:
-
Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are often effective. This process can help to break up the oil and encourage the formation of a solid.
-
Seed Crystal Introduction: If a small amount of crystalline product is available from a previous batch, adding a seed crystal to the oil can initiate crystallization.[1][2] After seeding, allowing the mixture to stand for a period, followed by the addition of a poor solvent, can promote solidification.[1][2]
-
Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution of the crude product can sometimes lead to crystal formation.
-
Recrystallization from a suitable solvent system: Please refer to the detailed recrystallization protocol below.
Q2: What are the most likely byproducts in my crude product after the synthesis of this compound?
A2: The most common impurities arise from the starting materials and potential side reactions during the Boc protection of 2-amino-1-phenylethanol with di-tert-butyl dicarbonate (Boc₂O). These include:
-
Unreacted 2-amino-1-phenylethanol: The starting amino alcohol is more polar than the desired product.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Unreacted Boc anhydride and its breakdown products may be present.
-
Di-Boc protected product: Although less common under standard conditions, it is possible for the hydroxyl group of the product to react with a second molecule of Boc₂O to form a di-protected species. This byproduct would be significantly less polar than the desired mono-protected product.
Q3: How can I remove unreacted 2-amino-1-phenylethanol from my product?
A3: Unreacted 2-amino-1-phenylethanol is significantly more polar than the N-Boc protected product. It can be effectively removed using the following methods:
-
Aqueous Work-up: During the reaction work-up, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine of the starting material, causing it to move into the aqueous layer. The Boc-protected product, being less basic, will remain in the organic layer.
-
Silica Gel Flash Chromatography: The unreacted amino alcohol will have a much lower Rf value on a silica gel TLC plate and will elute much later than the desired product. Please see the flash chromatography protocol for more details.
Q4: I suspect the formation of a di-Boc byproduct. How can I confirm its presence and remove it?
A4: A di-Boc byproduct, where both the amine and hydroxyl groups are protected, will be significantly less polar than your desired product.
-
Confirmation: On a TLC plate, the di-Boc byproduct would appear as a spot with a much higher Rf value (closer to the solvent front) than the mono-Boc product. LC-MS analysis would also show a peak with a higher molecular weight corresponding to the addition of a second Boc group.
-
Removal: Silica gel flash chromatography is the most effective method for removing the less polar di-Boc byproduct. The di-Boc species will elute much earlier from the column than the desired mono-Boc product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The solvent system is not ideal, or the solution is cooling too quickly. | Try a different solvent pair. Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| Low yield after purification | Product loss during aqueous work-up. Co-elution of product with impurities during chromatography. Incomplete crystallization. | During aqueous extraction, ensure the pH is carefully controlled. Minimize the number of washes. When performing chromatography, use a shallow gradient and collect smaller fractions around the product's elution time. For recrystallization, ensure the solution is sufficiently concentrated and cooled for an adequate amount of time to maximize crystal formation. |
| Streaking on TLC plate during chromatographic analysis | The compound is too polar for the chosen eluent, or the sample is overloaded. The silica gel may be too acidic. | Increase the polarity of the mobile phase. Dilute the sample before spotting on the TLC plate. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica. |
| Multiple spots on TLC after purification | Incomplete reaction or presence of persistent byproducts. | Re-purify the material using a different method (e.g., if chromatography failed, try recrystallization). For chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods for similar Boc-protected amino acids and may require optimization.[1][2]
-
Dissolution: If the crude product is an oil, dissolve it in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, isopropanol).
-
Induce Solidification (if starting from oil):
-
Slowly add a "poor" solvent (a solvent in which the product is insoluble, e.g., hexanes or petroleum ether) dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to redissolve the oil and obtain a clear solution.
-
Allow the solution to stand undisturbed at room temperature. Crystallization may take several hours to days.
-
Recrystallization from a Solid:
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethyl acetate/hexanes mixture).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Flash Chromatography
This is a general protocol and the eluent system may need to be optimized based on TLC analysis of the crude material.[3]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. The column can be packed as a slurry in the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Start with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitor the elution of the product by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Expected Yield | Scalability | Key Advantages | Common Challenges |
| Recrystallization | >98% | 60-90% | Excellent | Cost-effective, simple setup. | Finding a suitable solvent system, product may "oil out". |
| Flash Chromatography | 95-99% | 70-95% | Good | Fast, effective for separating byproducts with different polarities. | Requires more solvent, potential for product loss on the column. |
Visualizations
Caption: General purification workflow decision tree.
Caption: Troubleshooting guide for oily products.
References
Technical Support Center: Improving the Enantioselectivity of Enzymatic Resolution of Boc-Phenylglycinol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the enantioselectivity of the enzymatic resolution of N-Boc-phenylglycinol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the enzymatic resolution of Boc-phenylglycinol and offers targeted solutions.
Q1: My enantioselectivity is low. What are the primary parameters I should investigate?
A1: Low enantioselectivity in kinetic resolutions is a common issue that can often be resolved by systematically optimizing several key reaction conditions. The most influential factors are the choice of enzyme, the reaction solvent, temperature, and pH. Lipases are frequently used for such resolutions, with Candida antarctica lipase B (often immobilized as Novozym 435) being a highly reliable and enantioselective biocatalyst.[1][2][3] The choice of the acyl donor is also critical; vinyl acetate is often preferred as it typically leads to an irreversible reaction, which can improve results.[1][4]
Q2: How does temperature impact the enantioselectivity and reaction rate?
A2: Temperature has a dual effect on enzymatic reactions. Generally, increasing the temperature boosts the reaction rate due to higher kinetic energy, leading to more frequent collisions between the enzyme and substrate.[5] However, this can sometimes negatively impact enantioselectivity. Conversely, lowering the reaction temperature often enhances enantioselectivity, although it will likely slow down the reaction rate.[4] For instance, the enantioselectivity for some reactions has been shown to increase significantly when the temperature is decreased. It is crucial to find an optimal balance where both the reaction rate and enantioselectivity are acceptable. Immobilized lipases, like Novozym 435, are often stable at higher temperatures, typically performing optimally between 30–60°C.[1]
Q3: What is the role of the solvent in the enzymatic resolution?
A3: The choice of solvent is a powerful tool for modulating enzyme activity and enantioselectivity, a strategy often termed "solvent engineering."[6] Solvents can affect the enzyme's conformation and flexibility, which in turn influences substrate binding and selectivity.[6][7] The hydrophobicity of the solvent, often quantified by its log P value, is a significant factor. While polar organic solvents can sometimes decrease or even inhibit lipase activity, nonpolar solvents like n-heptane or hexane are often effective.[1][7] However, in some cases, the addition of a controlled amount of a polar solvent to a nonpolar medium can improve selectivity.[7] It is recommended to screen a variety of organic solvents with different properties to identify the best medium for your specific reaction.[8]
Q4: Can the reaction pH influence the enantioselectivity of the lipase?
A4: Yes, pH is a critical parameter that affects both the activity and stability of enzymes like lipases.[9] Each enzyme has an optimal pH range where it exhibits maximum activity.[5] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and its overall conformation.[9][10] This change in conformation can significantly impact the enzyme's enantioselectivity.[10] For lipases, this optimal pH is often in the neutral to alkaline range (pH 7-9).[9][11] When using lyophilized enzymes in organic solvents, the enzyme can retain the ionic state it had in the last aqueous solution it was exposed to, a phenomenon known as "pH memory".[12] Therefore, adjusting the pH of the buffer used to prepare the enzyme before lyophilization can be an effective strategy for optimization.[12]
Q5: The reaction is proceeding very slowly. What measures can I take to increase the rate?
A5: A slow reaction rate can be addressed by adjusting several factors. First, consider gradually increasing the temperature while carefully monitoring the enantioselectivity to find a suitable compromise.[5][8] Second, increasing the enzyme concentration, or "biocatalyst loading," can increase the rate by providing more active sites for the reaction.[1] However, this also increases the cost. Third, the choice of solvent and acylating agent can significantly influence the reaction rate.[3] Using a more activated acyl donor, such as ethyl methoxyacetate, can increase the acylation rate.[2]
Q6: I am observing the formation of byproducts. How can I minimize this?
A6: Byproduct formation can complicate the purification process and reduce the yield of your desired product. One common side reaction is the enzyme-catalyzed hydrolysis of the ester product back to the starting materials, which is more likely to occur in the presence of excess water.[13] To suppress this, ensure your reaction medium is sufficiently dry, for instance by using molecular sieves. Another source of byproducts can be impurities in the starting materials, so using high-purity substrates is recommended.[13] In the case of Boc-phenylglycinol, lipases like Novozym 435 have been shown to have excellent regioselectivity for the amino group, minimizing the formation of ester byproducts from the hydroxyl group.[14]
Data on Factors Influencing Enantioselectivity
The following tables summarize quantitative data from various studies, illustrating how different experimental parameters can affect enzymatic resolutions.
Table 1: Effect of Solvent on Lipase Enantioselectivity
| Enzyme | Substrate | Solvent | Log P | Enantioselectivity (E-value) |
| Burkholderia cepacia Lipase | (R,S)-1-phenylethanol | n-Heptane | 4.5 | >200 |
| Burkholderia cepacia Lipase | (R,S)-1-phenylethanol | n-Heptane + [EMIM][BF4] | N/A | 379 |
| Novozym 435 | (±)-1-(1-naphthyl) ethanol | n-Heptane | 4.5 | >200 |
| Candida rugosa Lipase | (R,S)-1-phenylethanol | Toluene | 2.7 | Low |
| Novozym 435 | Phenylglycinol | tert-Butanol | 0.6 | Moderate |
| Novozym 435 | Phenylglycinol | Benzene | 2.0 | Low |
Data compiled from references[15][16][17]. Note: E-values are highly dependent on specific reaction conditions.
Table 2: Effect of Temperature on Enantioselectivity
| Enzyme | Substrate | Temperature (°C) | Enantiomeric Excess (ee %) |
| Novozym 435 | (R,S)-1-phenylethanol | 25 | Lower |
| Novozym 435 | (R,S)-1-phenylethanol | 55 | Higher (up to 100%) |
| Novozym 435 | (±)-1-(1-naphthyl) ethanol | 60 | 90 |
| B. cepacia Lipase (PS IM) | 3-phenylisoserine ethyl ester | 50 | 100 |
Data compiled from references[1][16]. Note: The relationship between temperature and enantioselectivity can vary significantly between different enzyme-substrate systems.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of Boc-Phenylglycinol
This protocol provides a starting point for the lipase-catalyzed acylation of racemic Boc-phenylglycinol.
-
Substrate Preparation: Dissolve racemic Boc-phenylglycinol (1 equivalent) in a suitable organic solvent (e.g., n-hexane or diisopropyl ether) in a sealed glass vial.
-
Acyl Donor Addition: Add the acyl donor, such as vinyl acetate (1.2-2 equivalents), to the reaction mixture.[1]
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, typically 15-20 mg/mL) to initiate the reaction.[1][14]
-
Reaction Conditions: Place the vial in a shaking incubator or on a magnetic stirrer set to a specific temperature (e.g., 40-60°C) and agitation speed (e.g., 250-600 rpm).[15][16]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Termination and Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[1] The solvent can then be removed under vacuum.
-
Separation: Separate the unreacted (S)-Boc-phenylglycinol from the acylated (R)-product by column chromatography.
Protocol 2: Screening of Different Organic Solvents
A systematic screening of solvents is crucial for optimizing enantioselectivity.
-
Setup: Prepare a series of identical reaction vials.
-
Solvent Addition: To each vial, add the same amount of a different organic solvent to be tested (e.g., n-heptane, toluene, tert-butyl methyl ether, acetonitrile, diisopropyl ether).
-
Reaction Initiation: Add the substrates (Boc-phenylglycinol and acyl donor) and enzyme to each vial in the same concentrations.
-
Incubation: Incubate all reactions under identical conditions (temperature, agitation).
-
Analysis: After a fixed time period (e.g., 24 hours), stop the reactions and analyze the conversion and enantioselectivity for each solvent.
-
Selection: Choose the solvent that provides the best combination of reaction rate and high enantioselectivity for further optimization.
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for enhancing enantioselectivity.
Caption: Experimental workflow for optimizing enzymatic resolution.
Caption: Key experimental factors influencing enantioselectivity.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. Investigating pH and Cu (II) effects on lipase activity and enantioselectivity via kinetic and spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentration, characterization and application of lipases from Sporidiobolus pararoseus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
Common impurities in the synthesis of N-Boc-DL-phenylglycinol
Technical Support Center: N-Boc-DL-phenylglycinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-DL-phenylglycinol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Boc-DL-phenylglycinol?
A common and efficient method for the synthesis of N-Boc-DL-phenylglycinol is the reduction of N-Boc-DL-phenylglycine. A widely used approach involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄). This one-pot procedure is known for its mild conditions and high yields.
Q2: What are the potential impurities I might encounter in my final product?
Common impurities can originate from starting materials, reagents, or side reactions during the synthesis. These may include:
-
Unreacted N-Boc-DL-phenylglycine: Incomplete reduction can lead to the presence of the starting material in the final product.
-
Imidazole: This is a byproduct from the CDI activation step and is typically removed during the aqueous work-up.
-
Borate esters: These can form from the reaction of the product with borane species and are usually hydrolyzed during the work-up.
-
Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially affect the Boc protecting group or the aromatic ring under harsh conditions.
-
tert-Butanol: A potential impurity originating from the decomposition of the Boc group, especially if exposed to acidic conditions during work-up.
Q3: My yield is low. What are the possible causes?
Low yields in the synthesis of N-Boc-DL-phenylglycinol can be attributed to several factors:
-
Incomplete activation: The reaction between N-Boc-DL-phenylglycine and CDI may not have gone to completion. This could be due to moisture in the solvent or reagents.
-
Inactive sodium borohydride: NaBH₄ is sensitive to moisture and can lose its activity if not stored properly.
-
Insufficient reducing agent: An inadequate amount of NaBH₄ will lead to incomplete reduction of the activated carboxylic acid.
-
Product loss during work-up: N-Boc-DL-phenylglycinol has some solubility in water, and vigorous or multiple extractions are necessary to ensure complete recovery.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material, N-Boc-DL-phenylglycine, should be observed to diminish over time, while a new, less polar spot corresponding to the product, N-Boc-DL-phenylglycinol, should appear. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of unreacted starting material (N-Boc-DL-phenylglycine) observed by TLC or NMR. | 1. Incomplete activation with CDI. 2. Inactive or insufficient NaBH₄. 3. Reaction time too short. | 1. Ensure all glassware is dry and use anhydrous solvents. Allow sufficient time for the activation step (typically 30-60 minutes). 2. Use fresh, properly stored NaBH₄ and consider using a slight excess. 3. Extend the reaction time for the reduction step and monitor by TLC until the starting material is consumed. |
| Final product is an oil or fails to crystallize. | Presence of residual solvent or impurities. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the crude product by flash column chromatography on silica gel. 3. Attempt to crystallize the purified oil from a suitable solvent system (e.g., ethyl acetate/hexanes). |
| Presence of imidazole in the final product. | Inefficient work-up. | Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) during the work-up to remove the basic imidazole.[1] |
| Low recovery after aqueous work-up. | Product partitioning into the aqueous layer. | Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to maximize product recovery. Saturating the aqueous layer with brine can also reduce the solubility of the product in the aqueous phase. |
Experimental Protocols
Synthesis of N-Boc-DL-phenylglycinol via CDI/NaBH₄ Reduction
This protocol describes a one-pot synthesis of N-Boc-DL-phenylglycinol from N-Boc-DL-phenylglycine.[1]
Materials:
-
N-Boc-DL-phenylglycine
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous THF. To this solution, add CDI (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve NaBH₄ (2.0 equivalents) in deionized water. Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC. Once the reaction is complete, slowly add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-phenylglycinol.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Typical Purity and Yield of N-Boc-DL-phenylglycinol
| Parameter | Typical Value | Method of Analysis |
| Purity | >98% | HPLC, NMR |
| Yield | 85-95% | Gravimetric (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of N-Boc-DL-phenylglycinol.
References
Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride) Removal
Welcome to our dedicated technical support center for challenges related to the removal of unreacted di-tert-butyl dicarbonate (Boc anhydride) from reaction mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for their Boc-protected compounds.
Troubleshooting Guide
Issue 1: Residual Boc Anhydride Detected After Standard Aqueous Workup
-
Possible Cause: Insufficient hydrolysis or removal of the water-insoluble Boc anhydride during the extraction process.[1]
-
Solutions:
-
Enhanced Aqueous Wash: Increase the number and vigor of washes with a mild basic solution, such as saturated sodium bicarbonate.[1][2]
-
Chemical Quenching: Before the aqueous workup, add a quenching agent to the reaction mixture to convert the excess Boc anhydride into a more water-soluble byproduct that is easier to remove during extraction.[1]
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Physical Removal: For non-volatile products, remove the Boc anhydride and the tert-butanol byproduct by rotary evaporation or by leaving the reaction mixture under a high vacuum for an extended period.[1][2] Sublimation under high vacuum is another effective physical removal method.[1][3]
-
Issue 2: Difficulty Removing Byproducts from Water-Soluble Products
-
Possible Cause: The desired Boc-protected product is polar and partitions into the aqueous layer along with the byproducts during a standard liquid-liquid extraction, making separation challenging.[1]
-
Solutions:
-
Solid-Phase Scavenging: Employ a polymer-supported scavenger, such as PS-Trisamine, to react with and remove the excess Boc anhydride. The resin can then be easily removed by filtration, thus avoiding an aqueous workup.[1][4]
-
High Vacuum Sublimation: If the desired product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc anhydride.[1][3]
-
Issue 3: Partial Cleavage of the Boc Protecting Group During Workup
-
Possible Cause: The use of acidic conditions during the workup can lead to the premature removal of the acid-labile Boc protecting group.[1][5]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of unreacted Boc anhydride in my reaction mixture?
A1: The presence of unreacted Boc anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can be used, Boc anhydride may not be visible with all stains, such as ninhydrin.[5] A distinct "Boc" smell can also be an indicator of its presence.[1]
Q2: Is Boc anhydride stable during aqueous workups?
A2: Boc anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][2]
Q3: Can I remove Boc anhydride and tert-butanol by evaporation?
A3: Yes, due to their volatility, both unreacted Boc anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1][2] This method is particularly well-suited for products that are not volatile.[1]
Q4: What are the best chemical quenching agents for removing excess Boc anhydride?
A4: Imidazole and polymer-supported trisamine (PS-Trisamine) are highly effective quenching agents.[1][2][5] Imidazole reacts with Boc anhydride to form Boc-imidazole, which is more water-soluble and can be removed with dilute acid washes.[1][5] PS-Trisamine is a solid-supported scavenger that reacts with Boc anhydride, allowing for its simple removal by filtration, which provides a very high removal efficiency.[1][4]
Summary of Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Chemical Quenching (Imidazole) | Reaction with excess Boc anhydride to form a water-soluble byproduct.[1][5] | Efficient removal, mild conditions.[6] | Requires an additional reagent and subsequent acidic washes to remove the byproduct.[1][5] |
| Chemical Quenching (PS-Trisamine) | Scavenging of excess Boc anhydride by a polymer-supported reagent.[1][4] | High removal efficiency, simple filtration workup, avoids aqueous extraction.[1] | The resin is a specialty reagent and may be more costly. |
| Enhanced Aqueous Wash | Hydrolysis of Boc anhydride with a mild base.[1] | Simple, uses common lab reagents. | May require multiple vigorous washes and can lead to emulsions.[7] |
| Evaporation/High Vacuum | Removal of volatile Boc anhydride and byproducts under reduced pressure.[1][2] | Simple, no additional reagents required.[1] | Only suitable for non-volatile products. |
| Sublimation | Purification by transitioning the volatile Boc anhydride from a solid to a gas phase under high vacuum.[1][3] | Effective for removing Boc anhydride from non-volatile solid products.[1] | Requires specialized glassware and a high vacuum setup. |
| Flash Column Chromatography | Separation based on polarity.[1] | Can provide very pure product. | Can be time-consuming and requires significant solvent usage. Boc anhydride may not be easily visualized on TLC.[5] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
Following the completion of the Boc protection reaction, add imidazole (1.5 equivalents relative to the excess Boc anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with a dilute acid (e.g., <0.5M HCl) to remove the Boc-imidazole and any excess imidazole.[1][5]
-
Perform subsequent washes with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Removal by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]
-
Load the adsorbed product onto the column.[1]
-
Elute the column with a non-polar solvent or a gradient of increasing polarity (e.g., a hexane/ethyl acetate mixture). Boc anhydride is non-polar and will typically elute first.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
Workflow for Troubleshooting Boc Anhydride Removal
Caption: Troubleshooting workflow for the removal of unreacted Boc anhydride.
References
Optimizing temperature and solvent for lipase-catalyzed resolution of phenylglycinol derivatives
Welcome to the technical support center for the enzymatic resolution of phenylglycinol derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the lipase-catalyzed resolution of phenylglycinol derivatives?
A1: The most critical parameters are temperature and the choice of solvent. These two factors significantly influence the lipase's activity, stability, and enantioselectivity, directly impacting the reaction's yield and the enantiomeric excess (e.e.) of the desired product. Other important factors include the choice of lipase, the acyl donor, substrate concentration, and water content.
Q2: How does temperature generally affect the outcome of the enzymatic resolution?
A2: Temperature has a dual effect on lipase-catalyzed reactions. Increasing the temperature generally increases the initial reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a loss of activity.[1] Conversely, lowering the temperature can sometimes enhance enantioselectivity, although it will likely decrease the reaction rate, necessitating longer reaction times. An optimal temperature balances reaction rate and enzyme stability to achieve the desired conversion and enantioselectivity.
Q3: What is the role of the solvent in the lipase-catalyzed resolution?
A3: The solvent plays a crucial role in modulating enzyme activity and enantioselectivity, a concept often referred to as "solvent engineering". The hydrophobicity of the solvent, typically measured by its log P value, can significantly impact enzyme performance. Lipases are generally more stable in non-polar (hydrophobic) organic solvents. Polar solvents can sometimes strip the essential layer of water from the enzyme's surface, leading to inactivation.
Q4: Which lipase is best suited for the resolution of phenylglycinol derivatives?
A4: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is a widely used and often highly effective lipase for the resolution of a broad range of alcohols, including aromatic derivatives.[2] However, the optimal lipase can be substrate-dependent. It is always recommended to screen a panel of commercially available lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei) to identify the most effective one for your specific phenylglycinol derivative. In a study on the selective amidation of phenylglycinol, Novozym 435 demonstrated the best regio-selectivity.[3][4][5]
Q5: My reaction has stalled or is proceeding very slowly. What are the likely causes?
A5: A stalled or slow reaction can be due to several factors:
-
Inactive Enzyme: The lipase may have lost activity due to improper storage or handling.
-
Suboptimal Conditions: The temperature, pH, or solvent may not be optimal for the chosen lipase.
-
Mass Transfer Limitations: Inadequate mixing can hinder the substrate's access to the enzyme's active site, especially with immobilized enzymes.
-
Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.
Troubleshooting Guides
Problem 1: Low Yield or Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the activity of your lipase using a standard substrate before starting your experiment. - Ensure the enzyme has been stored at the recommended temperature and handled correctly. |
| Suboptimal Temperature | - If the reaction is slow, consider incrementally increasing the temperature while monitoring for any decrease in enantioselectivity. - If you suspect thermal denaturation, try running the reaction at a lower temperature for a longer duration. |
| Inappropriate Solvent | - Screen a range of organic solvents with varying polarities (log P values). Hydrophobic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often good starting points. - For substrates with poor solubility in non-polar solvents, consider using a co-solvent system, but be mindful that polar co-solvents can sometimes reduce enzyme activity. |
| Insufficient Enzyme Loading | - Increase the amount of lipase in a stepwise manner to find the optimal enzyme concentration for your reaction scale. |
| Mass Transfer Limitations | - Ensure adequate agitation or stirring to keep the enzyme suspended and facilitate substrate diffusion. For immobilized enzymes, consider the particle size and porosity of the support. |
| Product Inhibition | - If product inhibition is suspected, consider strategies such as in-situ product removal or using a biphasic solvent system to extract the product from the reaction medium as it is formed. |
Problem 2: Low Enantioselectivity (e.e.)
| Possible Cause | Troubleshooting Step |
| Suboptimal Temperature | - Lowering the reaction temperature is a common strategy to improve enantioselectivity. This is because the difference in activation energy between the two enantiomers becomes more significant at lower temperatures. |
| Incorrect Solvent Choice | - The solvent can influence the flexibility of the enzyme's active site, which in turn affects enantioselectivity. Screen a variety of solvents to find one that favors the desired stereochemical outcome. |
| Unsuitable Acyl Donor | - The structure of the acyl donor can impact how the substrate fits into the enzyme's active site. Experiment with different acyl donors (e.g., vinyl acetate, vinyl laurate, isopropenyl acetate). |
| Wrong Choice of Lipase | - Not all lipases will exhibit high enantioselectivity for a specific substrate. Screen a diverse range of lipases from different microbial sources. |
Data Presentation
The following tables summarize quantitative data on the effects of temperature and solvent on lipase-catalyzed reactions of phenylglycinol and other aromatic alcohols.
Table 1: Effect of Temperature on the Lipase-Catalyzed Amidation of Phenylglycinol
Reaction Conditions: Phenylglycinol and capric acid (1:1 molar ratio), 15 wt% Novozym 435, solvent-free, 24 hours.
| Temperature (°C) | Approximate Amide Yield (%) |
| 40 | 45 |
| 50 | 70 |
| 60 | 85 |
| 70 | 65 |
| 80 | 40 |
Data estimated from the graphical representation in Sun et al. (2020).[3][4]
Table 2: Effect of Solvent on the Lipase-Catalyzed Amidation of Phenylglycinol
Reaction Conditions: Phenylglycinol and capric acid (1:1 molar ratio), 15 wt% Novozym 435, 40°C, 60 hours.
| Solvent | log P | Approximate Amide Yield (%) |
| Acetonitrile | -0.33 | < 5 |
| tert-Butanol | 0.6 | ~10 |
| Dichloromethane | 1.01 | ~15 |
| tert-Amyl alcohol | 1.3 | ~40 |
| Benzene | 2.0 | ~25 |
| Solvent-Free | N/A | ~45 (at 24h) |
Data estimated from the graphical representation in Sun et al. (2020).[3][4]
Table 3: Lipase Screening for the Kinetic Resolution of (RS)-1-(3-(trimethylsilyl)phenyl)ethanol
Reaction Conditions: Substrate (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL).
| Lipase Source | Conversion (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| Candida antarctica (CALB) | 48 | >99 | >200 |
| Pseudomonas fluorescens (AK) | 47 | >99 | >200 |
| Pseudomonas cepacia (PSL) | 48 | >99 | >200 |
| Rhizomucor miehei (RML) | 48 | >99 | >200 |
| Mucor javanicus | - | - | - |
| Candida cylindracea | - | - | - |
| Aspergillus niger | - | - | - |
| Candida rugosa | - | - | - |
| Mucor meihei | - | - | - |
| Porcine pancreas | - | - | - |
Data adapted from Bartha et al. (2011).[6]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Selective Amidation of Phenylglycinol
This protocol is based on the work of Sun et al. (2020) for the selective N-acylation of phenylglycinol.[3][4]
-
Reactant Preparation: In a suitable reaction vessel, dissolve phenylglycinol and capric acid in the desired molar ratio (e.g., 1.5:1) with agitation (e.g., 600 rpm) at an elevated temperature (e.g., 78°C) to ensure a homogeneous mixture.
-
Temperature Equilibration: Cool the mixture to the desired reaction temperature (e.g., 60°C).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 15 wt% of the total substrate mass) to initiate the reaction.
-
Reaction Incubation: Maintain the reaction at the set temperature with continuous agitation for the desired duration (e.g., 19 hours).
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion and product formation.
-
Enzyme Recovery and Product Purification: Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.[3] The product can be purified from the filtrate using standard techniques such as column chromatography.
Visualizations
Caption: Workflow for lipase-catalyzed amidation of phenylglycinol.
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of t-Butyl Cation Side Reactions During Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers to prevent side reactions caused by the t-butyl cation generated during the acidic deprotection of t-butyl-based protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted side reactions.[1]
Q4: How do I choose the appropriate scavenger for my specific molecule?
A4: The choice of scavenger depends on the amino acid composition of your peptide or the functional groups present in your molecule. For molecules with multiple sensitive residues, a scavenger cocktail (a mixture of different scavengers) is often more effective.[1][3] Refer to the tables in the "Data Presentation" section for guidance.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (often with a mass increase of +56 Da).
-
Possible Cause: Alkylation of sensitive residues by the t-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2] For example, triisopropylsilane (TIS) is a highly effective general carbocation scavenger, while 1,2-ethanedithiol (EDT) is particularly useful for protecting cysteine and tryptophan residues.[2][3]
Issue 2: Incomplete deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.[1]
-
Solution 1: Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents relative to the substrate. For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[1]
-
Possible Cause 2: Insufficient reaction time or temperature.[1]
-
Solution 2: Extend the reaction time and monitor the progress using TLC or LC-MS. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that higher temperatures may also increase side product formation if scavengers are not used.[1]
-
Possible Cause 3: Steric hindrance around the protected group.[2]
-
Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2]
Data Presentation
Table 1: Common Scavengers and Their Target Residues
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[2][3] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[2][4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Particularly effective at preventing acid-catalyzed oxidation of tryptophan and protecting cysteine.[2][3] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[3] |
| Phenol | Tyr | 5% (v/v) | Acts as a decoy for the tert-butyl cation to protect tyrosine.[2] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often included in scavenger cocktails.[3] |
Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 92% | 8% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >98% | <2% |
Data is illustrative and based on findings from literature.[3] Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution using a Scavenger
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Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
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Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DCM and then dry it thoroughly.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2][5] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[6]
-
Peptide Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Washing: Wash the precipitated peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Mandatory Visualization
References
Technical Support Center: Overcoming Aggregation of Peptides Containing N-Boc-Phenylglycinol Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-Boc-phenylglycinol residues.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing N-Boc-phenylglycinol prone to aggregation?
A1: Peptides incorporating N-Boc-phenylglycinol are susceptible to aggregation due to a combination of factors. The phenylglycinol residue is both sterically bulky and highly hydrophobic, which can promote intermolecular interactions. Furthermore, the modification of the C-terminal carboxylic acid to an alcohol neutralizes the negative charge, increasing the overall hydrophobicity of the peptide. This lack of charge repulsion can facilitate the association of peptide chains, leading to the formation of aggregates.
Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation during SPPS can manifest in several ways. A key indicator is a noticeable shrinking of the resin bed. You may also observe slower or incomplete deprotection and coupling reactions, which can be identified through monitoring techniques like the Kaiser test. In some cases, the resin may clump together, hindering efficient washing and reagent access.
Q3: How can I improve the solubility of my purified peptide containing N-Boc-phenylglycinol?
A3: Improving the solubility of these hydrophobic peptides often requires moving beyond simple aqueous buffers. Initially, attempting to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before slowly adding your aqueous buffer is a common strategy.[1][2] If aggregation persists, the use of chaotropic agents or detergents may be necessary. For peptides that form gels, using organic solvents or adjusting the pH may help.
Q4: Can the choice of protecting group strategy (Boc vs. Fmoc) influence aggregation?
A4: Yes, the protecting group strategy can play a role. The Boc/Bzl strategy, with its repeated treatments with trifluoroacetic acid (TFA) for deprotection, can help disrupt aggregates as they form on the resin.[3] In contrast, the milder conditions of Fmoc deprotection may sometimes allow for a more significant buildup of aggregates during the synthesis of long or hydrophobic sequences.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency During Synthesis
-
Possible Cause: Steric hindrance from the bulky N-Boc-phenylglycinol residue is impeding the coupling reaction.
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the reaction time to allow the sterically hindered coupling to proceed more completely.
-
Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more powerful onium-salt-based reagents like HATU, HBTU, or PyBOP, which are more effective for sterically hindered amino acids.
-
Increase Reaction Temperature: Gently heating the reaction vessel can help overcome the activation energy barrier for the coupling reaction.
-
Issue 2: On-Resin Aggregation
-
Possible Cause: Intermolecular hydrogen bonding and hydrophobic interactions between peptide chains are causing aggregation on the solid support.
-
Troubleshooting Steps:
-
Incorporate Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, before the coupling step to disrupt secondary structures.
-
Utilize Aggregation-Disrupting Solvents: Switch from standard DMF to N-methylpyrrolidone (NMP) or add a co-solvent like DMSO to improve solvation of the peptide-resin complex.[4]
-
Microwave-Assisted Synthesis: Employ microwave energy to disrupt intermolecular hydrogen bonds, which can improve both coupling and deprotection efficiency for difficult sequences.
-
Issue 3: Precipitation of Peptide After Cleavage and During Purification
-
Possible Cause: The high hydrophobicity of the peptide containing N-Boc-phenylglycinol leads to poor solubility in standard cleavage and purification solvents.
-
Troubleshooting Steps:
-
Modify Purification Solvents: Add organic modifiers such as isopropanol or acetic acid to the HPLC mobile phase to disrupt aggregates and improve solubility.[5] For particularly hydrophobic peptides, n-propanol can be an effective additive in the mobile phase.[2]
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO before diluting it into the initial mobile phase for HPLC.[1][2]
-
Alternative Purification Strategy: For extremely insoluble peptides, a non-chromatographic purification method involving precipitation in water followed by washing with diethyl ether to remove scavengers can be effective.[5]
-
Quantitative Data Summary
| Solubilizing Agent | Typical Starting Concentration | Application Notes |
| Dimethyl Sulfoxide (DMSO) | 5-50% in aqueous buffer | A strong organic solvent effective for many hydrophobic peptides. May not be suitable for all biological assays. |
| N,N-Dimethylformamide (DMF) | 5-30% in aqueous buffer | Another polar aprotic solvent that can aid in solubilizing aggregating peptides. |
| Acetonitrile (ACN) | 5-20% in aqueous buffer | Often used in RP-HPLC; can be added to buffers to improve solubility. |
| Isopropanol | 5-15% in aqueous buffer | A useful organic modifier for RP-HPLC of hydrophobic peptides. |
| Guanidine Hydrochloride | 6 M | A strong chaotropic agent that disrupts hydrogen bonds; must be removed before biological assays. |
| Urea | 8 M | Another potent chaotropic agent; typically requires removal before functional experiments. |
| Trifluoroethanol (TFE) | 10-50% in aqueous buffer | Can promote helical structures and disrupt β-sheet formation, but can also induce aggregation in some cases. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal N-Boc-Phenylglycinol
This protocol outlines a manual Boc-SPPS approach for a hypothetical peptide sequence (e.g., Ala-Leu-Val-Phe-Phenylglycinol).
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
Loading of N-Boc-Phenylglycinol:
-
Couple N-Boc-phenylglycinol to the resin using a suitable esterification method (e.g., via its cesium salt).
-
-
Peptide Elongation Cycle (for each subsequent amino acid):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash thoroughly with DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM and then DMF.
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. Monitor the reaction with a Kaiser test. If the test is positive, perform a second coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail of HF/anisole (9:1) at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Protocol 2: Purification of Hydrophobic Peptides by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA) until the point of precipitation, then add a small amount of DMSO to redissolve.
-
Chromatography Conditions:
-
Column: A C4 or C8 reversed-phase column is often suitable for hydrophobic peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. For very hydrophobic peptides, a portion of the acetonitrile can be replaced with isopropanol or n-propanol.
-
Gradient: Develop a shallow gradient to effectively separate the target peptide from closely eluting impurities. A typical gradient might be 20-70% B over 40 minutes.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC and mass spectrometry.
Visualizations
Caption: Workflow for synthesis and purification of N-Boc-phenylglycinol peptides.
Caption: Factors contributing to N-Boc-phenylglycinol peptide aggregation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The stringent assessment of purity for pharmaceutical intermediates like tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for determining the chemical and enantiomeric purity of this compound. We present an objective analysis of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data and detailed methodologies.
Method Comparison Overview
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the specific analytical goal (e.g., achiral purity versus enantiomeric excess). The following table summarizes the key performance characteristics of the discussed techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Chiral HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and a mobile phase. | Enantioselective separation based on differential interactions with a chiral stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Determination of enantiomeric purity and excess. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Not applicable |
| Detection | UV-Vis (typically at 210-220 nm for the carbamate and phenyl groups), Charged Aerosol Detector (CAD) | UV-Vis | Mass Spectrometry (MS) | NMR Detector |
| Key Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | The definitive method for determining enantiomeric excess. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Primary ratio method, high accuracy and precision, non-destructive, no analyte-specific reference standard needed. |
| Limitations | May require chromophores for sensitive UV detection. Quantification of unknown impurities requires response factor determination. | Columns can be expensive and have specific mobile phase requirements. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, may have issues with peak overlap in complex mixtures. |
Quantitative Data Summary
The following table presents typical performance data for the analytical methods discussed. This data is illustrative and based on the analysis of similar carbamate compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC | Chiral HPLC | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 200 µg/mL | 1 - 100 µg/mL for each enantiomer | 0.1 - 50 µg/mL | 0.5 - 20 mg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL | ~0.05 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 5.0% | < 1.0% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and transfer of analytical methods.
High-Performance Liquid Chromatography (HPLC) for Achiral Purity
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel (e.g., Chiralcel® OD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This is a primary analytical method for determining the absolute purity of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) in a high-precision NMR tube.
-
-
Data Processing and Calculation:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing Experimental Workflows
To further clarify the procedural steps for each analytical technique, the following diagrams illustrate the typical experimental workflows.
Caption: A typical workflow for purity analysis using HPLC.
Caption: Workflow for volatile impurity analysis by GC-MS.
Caption: Workflow for absolute purity determination by qNMR.
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is a robust method for routine quality control and the analysis of non-volatile impurities. Chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for chiral drug intermediates. GC-MS is a powerful tool for identifying and quantifying volatile impurities and residual solvents that may be present from the synthetic process. Finally, qNMR serves as an excellent primary method for the accurate determination of absolute purity and can be used to qualify secondary reference standards used in chromatographic methods. The choice and combination of these methods will depend on the specific stage of drug development and the regulatory requirements.
A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of N-Boc-Phenylglycinol
For scientists and professionals in drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the quality and efficacy of chiral molecules. N-Boc-phenylglycinol, a valuable chiral building block, is no exception. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess, supported by detailed experimental protocols and a comparative overview of alternative techniques.
Comparison of Analytical Methods for Enantiomeric Excess Determination
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers. However, other methods can offer advantages in specific contexts, such as faster analysis times or different selectivity. The choice of method depends on factors like required accuracy, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.[1][][3] | Separation using a supercritical fluid mobile phase and a chiral stationary phase.[3][4] | Separation of volatile, often derivatized, enantiomers on a chiral column in the gas phase.[5] | Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector.[6][7] |
| Sample Preparation | Typically direct injection after dissolution in the mobile phase.[1] | Dissolution in a suitable co-solvent. | Derivatization is often required to increase volatility.[5] | Dissolution in a buffer. |
| Analysis Time | 10-30 minutes.[3] | Often faster than HPLC, < 10 minutes.[3] | 15-30 minutes.[3] | Can be very fast, often under 10 minutes. |
| Instrumentation | Standard HPLC system with UV or other suitable detector.[1] | SFC system with a back-pressure regulator and detector.[3] | GC system with a flame ionization detector (FID) or mass spectrometer (MS).[5] | CE instrument with a detector (e.g., UV). |
| Advantages | Wide applicability, numerous commercially available CSPs, robust and reproducible.[1][8][9] | Faster separations, lower organic solvent consumption.[3][4] | High resolution and sensitivity for volatile compounds.[5] | High efficiency, minimal sample and solvent consumption.[6] |
| Limitations | Longer analysis times compared to SFC, higher solvent consumption. | Higher initial instrument cost. | Limited to thermally stable and volatile compounds; derivatization can be complex.[5] | Can be less robust than HPLC for some applications. |
Experimental Protocols for Chiral HPLC Analysis
The success of a chiral separation by HPLC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[1][8] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for the separation of N-protected amino acids and their derivatives.[1][9][10]
Method 1: Normal-Phase HPLC using a Polysaccharide-Based CSP
This method is a common approach for the resolution of N-protected amino acids, offering excellent selectivity.[1]
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm or equivalent. |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[1] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Detection | UV at 220 nm. |
| Injection Volume | 10 µL. |
Sample Preparation: Dissolve the N-Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method 2: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are effective for the direct separation of a wide range of chiral compounds, including N-protected amino acids, under reversed-phase conditions.[10][11]
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Astec® CHIROBIOTIC® T (teicoplanin bonded to silica gel), 250 x 4.6 mm, 5 µm or equivalent.[11] |
| Mobile Phase | Methanol / Water / Acetic Acid (70:30:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 °C. |
| Detection | UV at 220 nm. |
| Injection Volume | 10 µL. |
Sample Preparation: Dissolve the N-Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow and Data Analysis
The general workflow for determining the enantiomeric excess of N-Boc-phenylglycinol involves sample preparation, HPLC analysis, and data processing.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 5. benchchem.com [benchchem.com]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. eijppr.com [eijppr.com]
- 9. sfera.unife.it [sfera.unife.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to N-Boc and N-Cbz Protecting Groups for Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen protecting group is a critical decision in the synthesis of chiral molecules such as phenylglycinol, a valuable building block in pharmaceutical development. The choice between the two most common protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can significantly influence reaction yields, stability, and the overall efficiency of a synthetic route. This guide provides an objective comparison of N-Boc and N-Cbz protection for phenylglycinol, supported by experimental data and detailed protocols to inform strategic synthetic planning.
At a Glance: Key Differences
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different chemical conditions, a principle known as orthogonality. This property is crucial in multi-step syntheses, as it allows for the selective removal of one protecting group in the presence of others. The Boc group is characteristically sensitive to acidic conditions, whereas the Cbz group is typically removed by catalytic hydrogenolysis.
Quantitative Performance Data
The following tables summarize typical experimental data for the protection of phenylglycinol and the subsequent deprotection of the N-protected derivatives.
Table 1: Phenylglycinol Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | THF, Et₃N, rt, overnight | Quantitative |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | THF/H₂O (2:1), NaHCO₃, 0 °C to rt, 20 h | ~90%[1] |
Table 2: Deprotection Conditions and Efficiency
| Protected Phenylglycinol | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| N-Boc-phenylglycinol | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | High (often used in situ) |
| N-Cbz-phenylglycinol | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, rt | High (often quantitative) |
Discussion of Comparative Performance
Protection Reaction:
The protection of phenylglycinol with a Boc group using di-tert-butyl dicarbonate typically proceeds to completion, often yielding a quantitative amount of the desired product.[2] The reaction is generally clean and straightforward.
The Cbz protection, employing benzyl chloroformate under Schotten-Baumann conditions, also provides high yields, typically around 90%.[1] This method is well-established and reliable, though it may require careful control of pH and temperature to minimize side reactions.
Stability and Orthogonality:
-
N-Boc-phenylglycinol is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions. This makes it an ideal choice when subsequent reaction steps involve these types of reagents.[2] Its lability in the presence of acids allows for its selective removal without affecting Cbz or other acid-stable protecting groups.
-
N-Cbz-phenylglycinol exhibits excellent stability towards acidic and basic conditions, making it orthogonal to the Boc group.[1] This robustness is advantageous in synthetic routes that require acidic reaction conditions where a Boc group would be cleaved. However, the Cbz group is sensitive to reductive conditions, particularly catalytic hydrogenolysis.
Deprotection Reaction:
-
The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] This deprotection is often rapid and proceeds to completion at room temperature. However, the harsh acidic conditions may not be suitable for substrates containing other acid-sensitive functional groups.
-
Cbz deprotection via catalytic hydrogenolysis is a very mild and clean method.[1] The reaction proceeds at room temperature under a hydrogen atmosphere in the presence of a palladium catalyst. The byproducts, toluene and carbon dioxide, are volatile and easily removed. This method is highly chemoselective and is compatible with a wide range of functional groups that are not susceptible to reduction.
Stereochemical Integrity:
The chiral center at the α-carbon of phenylglycinol is a critical feature. For both Boc and Cbz protection and deprotection methods, when conducted under standard conditions, the stereochemical integrity of the phenylglycinol moiety is generally preserved. However, it is always advisable to verify the enantiomeric purity of the product after any synthetic transformation.
Experimental Protocols
Protocol 1: N-Boc Protection of Phenylglycinol
Materials:
-
Phenylglycinol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve phenylglycinol in THF.
-
Add di-tert-butyl dicarbonate and triethylamine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by flash column chromatography.
Protocol 2: N-Cbz Protection of Phenylglycinol
Materials:
-
Phenylglycinol (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1)
Procedure:
-
Dissolve phenylglycinol in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[1]
Protocol 3: N-Boc Deprotection of N-Boc-Phenylglycinol
Materials:
-
N-Boc-phenylglycinol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-phenylglycinol in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine salt is often used in the next step without further purification.
Protocol 4: N-Cbz Deprotection of N-Cbz-Phenylglycinol
Materials:
-
N-Cbz-phenylglycinol
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-phenylglycinol in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenylglycinol.[1]
Visualizing the Workflow
Caption: Synthetic workflows for N-Boc and N-Cbz protection and deprotection of phenylglycinol.
Conclusion
The choice between N-Boc and N-Cbz as a protecting group for phenylglycinol is a strategic one that depends on the overall synthetic plan. The N-Boc group is advantageous for its ease of introduction and its stability in basic and reductive environments, with a straightforward acidic deprotection. The N-Cbz group offers robustness in acidic and basic conditions, and its removal via mild catalytic hydrogenolysis is highly valued for sensitive substrates. By understanding the distinct characteristics and leveraging the orthogonality of these two protecting groups, researchers can design more efficient and successful synthetic routes for complex molecules derived from phenylglycinol.
References
The Efficacy of Chiral Auxiliaries: A Comparative Guide to Phenylglycinol Derivatives and Other Leading Scaffolds
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for controlling stereochemical outcomes.[1] These molecular scaffolds are temporarily incorporated into a substrate to direct the formation of a new stereocenter with high selectivity.[2][3] This guide offers a comparative analysis of the efficacy of various chiral auxiliaries, with a particular focus on the performance of phenylglycinol derivatives against other widely used auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultams.
Phenylglycine derivatives are highly valued in asymmetric synthesis due to their unique structural features, particularly the stereocenter directly attached to the phenyl ring.[2] Their steric and electronic properties facilitate excellent stereocontrol in a variety of critical transformations, including the synthesis of α-amino acids and β-lactams.[2] The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, the ease of its attachment and subsequent non-destructive removal, and the overall yield of the chemical transformation.[1][4]
This guide presents quantitative data from key asymmetric reactions, detailed experimental protocols, and visualizations to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate chiral auxiliary for their synthetic needs.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of phenylglycinol derivatives and other prominent chiral auxiliaries in key asymmetric transformations, providing a quantitative basis for comparison.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and achieving stereocontrol is crucial for the synthesis of complex molecules.[1][5] The use of chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction.[5]
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (-)-trans-2-phenyl-1-cyclohexanol | Benzaldehyde | TiCl₄ | 95:5 | 85 | [5] |
| 2 | (-)-trans-2-phenyl-1-cyclohexanol | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 | [5] |
| 3 | Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 83 | [1] |
| 4 | (1R,2R)-1-Aminoindan-2-ol | Isobutyraldehyde | Sn(OTf)₂, N-Ethylpiperidine | 98:2 | 91 | [1] |
Asymmetric Alkylation Reactions
The alkylation of enolates derived from chiral esters or amides is a key strategy for the asymmetric synthesis of α-substituted carbonyl compounds.[5] The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile.[5]
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Pseudoephedrine Amide | Benzyl Bromide | LDA | >99:1 | 90 | [1] |
| 2 | Evans' Oxazolidinone | Benzyl Bromide | NaHMDS | 99:1 | 94 | [1] |
| 3 | (1R,2R)-1-Aminoindan-2-ol | Benzyl Bromide | LiHMDS | 96:4 | 85 | [1] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for constructing cyclic systems.[1] Chiral auxiliaries attached to the dienophile can provide excellent facial shielding to control the stereochemical outcome.[1]
| Entry | Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 1 | Oppolzer's Camphorsultam | Cyclopentadiene | TiCl₂ (Oi-Pr)₂ | >99:1 | 90 | [1] |
| 2 | (1R,2R)-1-Aminoindan-2-ol | Cyclopentadiene | AlCl₃ | 95:5 | 88 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide
The Strecker synthesis is a classic method for preparing α-amino acids, which can be rendered asymmetric through the use of a chiral auxiliary like (R)-phenylglycine amide.[2]
Materials:
-
Aldehyde (e.g., pivaldehyde) (1.0 eq)
-
(R)-Phenylglycine amide (1.0 eq)
-
30% Aqueous sodium cyanide (1.05 eq)
-
Glacial acetic acid (1.06 eq)
-
Methanol
-
Water
Procedure:
-
A suspension of (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) is stirred in methanol at room temperature.[2]
-
Simultaneously, 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) are added over a period of 30 minutes. The temperature may increase to 28-30°C.[2]
-
The mixture is stirred for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.[2]
-
After cooling to 30°C, the resulting solid α-amino nitrile is isolated by filtration and washed with water.[2]
-
The diastereomerically pure α-amino nitrile can then be converted to the enantiopure α-amino acid (e.g., (S)-tert-leucine) in subsequent steps, which include hydrolysis of the nitrile and amide groups and removal of the chiral auxiliary.[2]
Asymmetric Aldol Addition using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for a highly diastereoselective boron-mediated aldol reaction.[3][4]
Materials:
-
N-Acyloxazolidinone (e.g., N-propanoyloxazolidinone) (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78°C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq) to form the (Z)-enolate.[3]
-
Stir the mixture at -78°C for 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78°C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with a phosphate buffer and extract the product.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.[5]
-
The chiral auxiliary can be cleaved, for example, by hydrolysis to yield the β-hydroxy carboxylic acid.[6]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow of the Asymmetric Strecker Synthesis.[2]
References
A Comparative Guide to the Structural Validation of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's structure is a cornerstone of safety and efficacy. For a molecule such as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a chiral building block with significant applications in organic synthesis, unambiguous structural validation is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy alongside other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the comprehensive structural elucidation of this compound.
Chemical Structure:
IUPAC Name: tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.29 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 5H | Ar-H (Phenyl) |
| ~5.10 | Broad Singlet | 1H | NH |
| ~4.80 | Multiplet | 1H | CH -Ph |
| ~3.70 | Multiplet | 2H | CH₂ -OH |
| ~2.50 | Broad Singlet | 1H | OH |
| 1.45 | Singlet | 9H | C(CH₃ )₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~156.0 | C =O (Carbamate) |
| ~141.0 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~127.8 | Ar-C H |
| ~126.5 | Ar-C H |
| ~80.0 | C (CH₃)₃ |
| ~65.0 | C H₂-OH |
| ~58.0 | C H-Ph |
| ~28.5 | C(C H₃)₃ |
Alternative Structural Validation Techniques
While NMR provides a detailed carbon-hydrogen framework, a comprehensive validation often involves complementary techniques that provide information about functional groups and molecular weight.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition.
| Technique | Expected Observation | Information Gained |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 238.14, [M+Na]⁺ at m/z 260.12 | Confirmation of Molecular Weight |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the presence of specific functional groups. An FTIR spectrum of this compound can be obtained using a KBr pellet technique.[1]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 (broad) | O-H Stretch | Alcohol |
| ~3300 (sharp) | N-H Stretch | Carbamate |
| ~3100-3000 | C-H Stretch (sp²) | Aromatic |
| ~2970-2850 | C-H Stretch (sp³) | Alkyl |
| ~1690 | C=O Stretch | Carbamate |
| ~1520 | N-H Bend | Carbamate |
| ~1250, ~1170 | C-O Stretch | Carbamate/Alcohol |
| ~750, ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, electronic environment | Molecular weight, elemental formula, fragmentation patterns | Presence of functional groups |
| Sample State | Solution | Solid, Liquid, or Gas (requires ionization) | Solid, Liquid, or Gas |
| Sensitivity | Moderate to low | High | Moderate |
| Structural Detail | High | Low (without fragmentation analysis) | Moderate (functional groups only) |
| Key Advantage | Unambiguous structure determination | Precise molecular weight confirmation | Rapid identification of key chemical bonds |
| Limitation | Requires soluble sample, can be complex to interpret | Destructive, provides limited connectivity data | Does not provide information on atom connectivity |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
Infrared Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Visualizing the Workflow and Data Relationships
References
Mass Spectrometry Analysis of N-Boc-DL-phenylglycinol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of N-Boc-DL-phenylglycinol and its common derivatives. N-Boc-DL-phenylglycinol is a crucial chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and efficient analytical methods are paramount for ensuring its quality and for monitoring its incorporation in synthetic pathways. This document outlines the expected fragmentation patterns, provides detailed experimental protocols, and compares different analytical approaches to facilitate robust and reliable analysis.
Data Presentation: Quantitative Mass Spectrometry Data
The following tables summarize the expected mass-to-charge ratios (m/z) for the molecular ions and key fragment ions of N-Boc-DL-phenylglycinol and two of its common derivatives when analyzed by mass spectrometry.
Table 1: Electrospray Ionization (ESI) Mass Spectrometry of N-Boc-DL-phenylglycinol
| Ion Description | Expected m/z (Positive Mode) | Fragmentation Pathway |
| [M+H]⁺ | 238.14 | Protonated parent molecule |
| [M+Na]⁺ | 260.12 | Sodium adduct of the parent molecule |
| [M-C₄H₈+H]⁺ | 182.09 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 138.09 | Loss of the entire Boc group (C₅H₉O₂) |
| [C₆H₅CHNH₂]⁺ | 106.07 | Phenylmethaniminium ion |
Table 2: Comparison of Derivatives - Expected Molecular Ions
| Derivative | Derivatization Method | Expected [M+H]⁺ (LC-MS) or [M]⁺˙ (GC-MS) |
| N-Boc-DL-phenylglycinol Methyl Ester | Esterification | 252.16 |
| N-Boc-DL-phenylglycinol Trimethylsilyl (TMS) Ether | Silylation | 310.19 |
Experimental Protocols
LC-ESI-MS/MS Analysis of N-Boc-DL-phenylglycinol
This method is suitable for the direct analysis of N-Boc-DL-phenylglycinol without derivatization.
Sample Preparation:
-
Dissolve 1 mg of N-Boc-DL-phenylglycinol in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-30 eV for MS/MS fragmentation.
GC-MS Analysis of Trimethylsilyl (TMS) Derivative of N-Boc-DL-phenylglycinol
This method requires derivatization to increase the volatility of the analyte for gas chromatography.
Derivatization Protocol:
-
To 100 µg of N-Boc-DL-phenylglycinol in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: 50-500 m/z
Mandatory Visualizations
Caption: ESI-MS/MS Fragmentation of N-Boc-DL-phenylglycinol.
The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids like Boc-Phenylglycinol
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to success. This guide provides an objective comparison of commonly used coupling reagents, with a focus on performance with sterically demanding structures analogous to Boc-phenylglycinol, supported by experimental data, to aid in the selection of the optimal reagent for your challenging syntheses.
Boc-phenylglycinol, a chiral amino alcohol, serves as a valuable building block for peptidomimetics and other complex molecules. Its phenyl group adjacent to the amine introduces significant steric bulk, making it an excellent model for studying the effectiveness of coupling reagents in sterically hindered environments. While it is an amino alcohol, the principles of coupling to its amino group are directly comparable to those of hindered amino acids like phenylglycine. The data presented herein for phenylglycine derivatives is therefore highly relevant for predicting reagent performance when coupling a carboxylic acid to phenylglycinol.
Performance Under Pressure: A Quantitative Comparison
To provide a clear comparison of reagent performance, the following table summarizes quantitative data from various studies on the coupling of hindered amino acids, including phenylglycine derivatives. The data highlights key metrics such as yield and the degree of racemization observed with different reagents.
Table 1: Comparative Performance of Coupling Reagents with Hindered Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | Low to Moderate | Highly efficient for hindered couplings with rapid reaction times. The use of a hindered base like DIPEA is crucial.[1][2] |
| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1][2] |
| COMU/DIPEA | >95 | Low | A third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU in difficult sequences.[3][4] |
| PyBOP/DIPEA | 90 - 97 | Low | A phosphonium salt reagent that is effective for hindered residues. Its byproducts are generally less problematic than those from its predecessor, BOP.[2][4] |
| T3P/Pyridine | High | Very Low | An anhydride-based reagent known for very low epimerization, particularly well-suited for coupling racemization-prone substrates.[5][6][7] |
| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization when using carbodiimides like DIC.[2] |
Note: The provided data is extrapolated from studies on sterically hindered amino acids, including phenylglycine, and should be considered a general guideline.[2] Optimization of reaction conditions is recommended for each specific peptide sequence.
Deciding on the Optimal Reagent: A Logical Approach
The selection of a coupling reagent is a multi-faceted decision that involves balancing reactivity, the risk of side reactions, and practical considerations like cost. The following diagram illustrates a logical workflow for choosing the most appropriate reagent for a given synthesis.
References
A Researcher's Guide to the Enantiomeric Purity Validation of (R)- and (S)-Boc-Phenylglycinol
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks like (R)- and (S)-Boc-phenylglycinol is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the enantiomeric purity of these crucial intermediates. We present objective comparisons of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of (R)- and (S)-Boc-phenylglycinol hinges on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer. | Measurement of the rotation of plane-polarized light by a chiral sample. The degree and direction of rotation are proportional to the concentration of each enantiomer. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Simple mixing of the analyte with the chiral solvating agent in an appropriate deuterated solvent. | Dissolution in a suitable solvent to a known concentration. |
| Key Advantages | High resolution and accuracy, capable of baseline separation of enantiomers. Provides quantitative data on enantiomeric excess (ee). | Non-destructive, provides structural information, and can be rapid. Does not require a reference standard for the minor enantiomer. | Fast, simple, and non-destructive. Requires relatively inexpensive instrumentation. |
| Limitations | Requires method development to select an appropriate CSP and mobile phase. Can be time-consuming. | Lower sensitivity compared to chromatographic methods. Requires a suitable chiral solvating agent that induces sufficient chemical shift differences. | Less accurate for samples with very high or very low enantiomeric excess. The presence of other optically active impurities can interfere with the measurement. |
Quantitative Data Summary
The following tables summarize the expected quantitative data for the analysis of (R)- and (S)-Boc-phenylglycinol using various analytical techniques.
Chiral HPLC Data (Adapted from a similar compound)
| Enantiomer | Retention Time (min) - Normal Phase | Retention Time (min) - Reversed Phase |
| (R)-Boc-phenylglycinol | tR1 | tR1 |
| (S)-Boc-phenylglycinol | tR2 | tR2 |
Note: The elution order and retention times will vary depending on the specific chiral stationary phase and mobile phase used.
NMR Spectroscopy Data with Chiral Derivatizing Agent
The following data is derived from a study where (S)-Boc-phenylglycinol was derivatized with an axially chiral agent, demonstrating the principle of creating diastereomers for NMR analysis.
| Proton | Chemical Shift (δ, ppm) for Boc-(S)-phenylglycinol |
| CH (adjacent to NHBoc) | ~4.03-3.85 (m) |
| CH2OH | ~3.85 (m) |
| C(CH3)3 | 1.38 (s) |
Upon addition of a chiral solvating agent, specific protons of the (R) and (S) enantiomers will exhibit separate, distinct signals, allowing for integration and calculation of the enantiomeric ratio.
Polarimetry Data
| Compound | Specific Rotation [α]D | Conditions |
| (R)-Boc-phenylglycinol | -37° | c = 1 in chloroform |
| (S)-Boc-phenylglycinol | +37° | c = 1 in chloroform |
| (R)-Phenylglycinol | -29.9° | c = 0.5 in 1 M HCl[1] |
| (S)-Phenylglycinol | +29.9° | c = 0.5 in 1 M HCl[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these analytical techniques in your laboratory.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the separation of N-Boc-DL-phenylglycine and serves as an excellent starting point for the analysis of (R)- and (S)-Boc-phenylglycinol.
Instrumentation:
-
Standard HPLC system with a UV detector.
Method 1: Normal-Phase Chromatography
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Reversed-Phase Chromatography
-
Column: CHIRALPAK® IA or equivalent.
-
Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA) (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Boc-phenylglycinol sample in the mobile phase to a concentration of approximately 1 mg/mL.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This general protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of Boc-phenylglycinol. (S)-BINOL is a commonly used CSA for amines and amino alcohols.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
Procedure:
-
Accurately weigh the Boc-phenylglycinol sample (approximately 5-10 mg) and transfer it to an NMR tube.
-
Add 1.5 to 2.0 molar equivalents of the chiral solvating agent (e.g., (S)-BINOL) to the NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Gently shake the NMR tube to ensure complete dissolution of both the analyte and the CSA.
-
Acquire the 1H NMR spectrum.
-
Identify a well-resolved proton signal of the Boc-phenylglycinol that shows clear separation for the two enantiomers. The methine proton (CH adjacent to the NHBoc group) is often a good candidate.
-
Integrate the signals corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100
Polarimetry
This protocol describes the measurement of the specific rotation of (R)- or (S)-Boc-phenylglycinol to assess its enantiomeric purity.
Instrumentation:
-
Polarimeter with a sodium lamp (D-line, 589 nm).
-
1 dm polarimeter cell.
Procedure:
-
Accurately prepare a solution of the Boc-phenylglycinol sample in a suitable solvent (e.g., chloroform) at a known concentration (c), typically 1 g/100 mL (c=1).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (αobs) of the sample.
-
Calculate the specific rotation [α] using the formula: [α] = αobs / (l x c) where l is the path length of the cell in decimeters (dm) and c is the concentration in g/mL.
-
Compare the calculated specific rotation with the literature value for the pure enantiomer to determine the enantiomeric purity.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining enantiomeric purity.
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
References
A Comparative Guide to Enzymatic Methods for the Chiral Resolution of Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of phenylglycinol are crucial building blocks in the synthesis of various pharmaceuticals. Their efficient separation is a key step in drug development and manufacturing. Enzymatic kinetic resolution offers a highly selective and environmentally benign approach for obtaining enantiomerically pure phenylglycinol. This guide provides an objective comparison of different enzymatic methods for the chiral resolution of phenylglycinol, supported by experimental data and detailed protocols.
Comparison of Performance
The following table summarizes the quantitative performance of different enzymatic methods for the chiral resolution of phenylglycinol, focusing on key parameters such as the enzyme used, enantiomeric excess (e.e.), conversion rate, and reaction time.
| Enzyme | Method | Substrate | Acyl Donor/Reactant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida antarctica Lipase B (Novozym 435) | Regioselective Amidation | Phenylglycinol | Capric Acid | Solvent-free | 60 | 19 | 89.41 (Yield) | Not reported for chiral resolution | [1][2] |
| Pseudomonas fluorescens Nitrilase (recombinant E. coli) | Dynamic Kinetic Resolution | rac-phenylglycinonitrile | Benzaldehyde, KCN, NH4Cl | Na2CO3/NaHCO3 buffer (pH 9.5) | 30 | 24 | up to 81 (Yield) | ≥ 95 for (R)-phenylglycine | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table.
Regioselective Amidation using Candida antarctica Lipase B (Novozym 435)
This method focuses on the selective N-acylation of phenylglycinol. While the primary goal of the cited study was not chiral resolution, the protocol is relevant for researchers investigating lipase-catalyzed modifications of this substrate.
Materials:
-
(R,S)-Phenylglycinol
-
Capric acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Hexane (for enzyme washing)
-
Racemic phenylglycinol and capric acid (molar ratio of 1.5:1) are mixed in a reaction vessel.
-
The mixture is heated to 78°C with stirring at 600 rpm to ensure homogeneity.
-
The temperature is then cooled to and maintained at 60°C.
-
Novozym 435 is added to the mixture at a loading of 15% (w/w) relative to the total substrate weight.
-
The reaction is carried out for 19 hours under continuous stirring.
-
After the reaction, the enzyme is recovered by filtration and washed with hexane for potential reuse.
-
The product, N-caproyl-phenylglycinol, can be purified by column chromatography.
Note: This protocol was optimized for yield of the amide product and regioselectivity, not for enantioselectivity.[1][2]
Dynamic Kinetic Resolution using Pseudomonas fluorescens Nitrilase
This chemoenzymatic one-pot method combines the chemical Strecker synthesis of the nitrile precursor with an enzymatic dynamic kinetic resolution.
Materials:
-
Benzaldehyde
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH4Cl)
-
Sodium carbonate/sodium bicarbonate buffer (pH 9.5)
-
Recombinant E. coli cells overexpressing a variant of Pseudomonas fluorescens nitrilase
Procedure: [3]
-
The Strecker reaction is initiated by dissolving benzaldehyde, KCN, and NH4Cl in the sodium carbonate/sodium bicarbonate buffer (pH 9.5). This reaction forms racemic phenylglycinonitrile in situ.
-
The reaction mixture is stirred to allow for the formation and in-situ racemization of the phenylglycinonitrile.
-
Resting cells of the recombinant E. coli expressing the nitrilase variant are added directly to the reaction mixture.
-
The enzymatic resolution proceeds at 30°C for 24 hours. The nitrilase selectively hydrolyzes one enantiomer of the phenylglycinonitrile to the corresponding carboxylic acid ((R)-phenylglycine in the cited study). The unreacted enantiomer of the nitrile continuously racemizes under the alkaline conditions, allowing for a theoretical yield of up to 100% of the desired enantiomer.
-
The reaction progress and enantiomeric excess of the product are monitored using chiral HPLC.
Visualizing the Workflow
A general workflow for the enzymatic kinetic resolution of a racemic compound is depicted below. This process is applicable to the lipase-catalyzed resolution of phenylglycinol.
Caption: General workflow of lipase-catalyzed kinetic resolution of phenylglycinol.
Conclusion
The enzymatic resolution of phenylglycinol presents a powerful alternative to traditional chemical methods. The choice of enzyme and method depends on the desired product and process requirements.
-
Lipases , such as Candida antarctica lipase B, are effective for acylation reactions of phenylglycinol. While the cited study focused on regioselectivity, the high yield and mild reaction conditions suggest that with further optimization of reaction parameters and screening for enantioselectivity, lipases could be excellent candidates for the kinetic resolution of phenylglycinol. Further research is needed to quantify the enantiomeric excess achievable with various lipases like those from Candida rugosa and Pseudomonas cepacia in the resolution of phenylglycinol.
-
Nitrilases , particularly when coupled with a dynamic kinetic resolution strategy, offer a highly efficient route to enantiomerically pure phenylglycine from a nitrile precursor. The reported high enantiomeric excess and yield make this an attractive method for large-scale production.
Researchers and drug development professionals should consider these enzymatic approaches for the sustainable and efficient production of chiral phenylglycinol and its derivatives. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for methodology selection and process optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
A Comparative Guide to the Stability of Boc-Phenylglycinol and Other Protected Amino Alcohols
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amino alcohols is a critical decision that influences synthetic efficiency, yield, and the overall success of a project. This guide provides a detailed comparison of the stability of tert-butyloxycarbonyl (Boc)-protected phenylglycinol against other commonly used protected amino alcohols, including those with carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The information is supported by established chemical principles and includes detailed experimental protocols for stability assessment.
The stability of a protecting group is paramount, ensuring it remains intact through various reaction conditions while being selectively removable when desired. This concept of orthogonality is the cornerstone of modern synthetic chemistry, allowing for the precise construction of complex molecules.[1][2][3]
Comparative Stability Profile
The stability of a protecting group is intrinsically linked to its deprotection conditions. The Boc group is known for its lability to acid, the Fmoc group to base, and the Cbz group to hydrogenolysis.[2] This orthogonality allows for their selective removal in the presence of each other.[1]
Key Stability Characteristics:
-
Boc (tert-Butyloxycarbonyl): Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[4] It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The stability of the Boc group can be influenced by steric and electronic factors of the substrate.[5]
-
Cbz (Carboxybenzyl): Generally stable under acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[6] While stable to mild acids, it can be cleaved by strong acids like HBr in acetic acid.[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Characterized by its lability to basic conditions, typically using piperidine.[7] It is stable to acidic conditions, making it orthogonal to the Boc group.[7]
The phenylglycinol moiety, with its phenyl group, can influence the stability of the protecting group through electronic effects. Electron-withdrawing groups on an N-aryl ring can decrease the barrier to C-N bond rotation in carbamates, potentially affecting stability.[8]
Data Presentation: Stability under Various Conditions
While direct quantitative kinetic data comparing the stability of Boc-, Cbz-, and Fmoc-phenylglycinol under identical conditions is limited in publicly available literature, the following table provides a semi-quantitative comparison based on established chemical principles and data from analogous amino acid systems. This data should be considered as a general guideline, and specific stability should be determined experimentally.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (e.g., H₂, Pd/C) | Thermal Conditions |
| Boc | Labile[3] | Stable[4] | Stable[3] | Can be cleaved at high temperatures (e.g., >150 °C)[2] |
| Cbz | Generally Stable (cleaved by strong acids)[3] | Stable[3] | Labile[6] | Generally Stable |
| Fmoc | Stable[7] | Labile[7] | Can be cleaved (less readily than Cbz)[7] | Generally Stable |
Experimental Protocols
To obtain precise comparative stability data for Boc-phenylglycinol and other protected amino alcohols, the following detailed experimental protocols are provided.
Protocol 1: pH Stability Assessment
This protocol outlines a procedure to determine the stability of a protected amino alcohol across a range of pH values.
Materials:
-
Protected amino alcohol (e.g., Boc-phenylglycinol)
-
Buffer solutions: pH 2, 4, 7, 9, and 12
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Constant temperature incubator or water bath (set to 37°C)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the protected amino alcohol in ACN.
-
Sample Preparation: In separate autosampler vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration of 50 µg/mL. Prepare triplicates for each pH and time point.
-
Incubation: Incubate the vials at 37°C.
-
Time Points: Withdraw vials at specified time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Quenching: For acidic and basic samples, neutralize them to approximately pH 7 immediately after withdrawal. For all samples, quench any further degradation by adding an equal volume of cold ACN.
-
HPLC Analysis: Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for the specific protected amino alcohol to ensure good separation of the parent compound from any degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
This protocol uses thermogravimetric analysis (TGA) to evaluate the thermal stability of the protected amino alcohols.[9]
Materials:
-
Protected amino alcohol
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen or air supply for the TGA furnace
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the protected amino alcohol (typically 5-10 mg) into a TGA crucible.
-
TGA Analysis: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. Compare the TGA curves of the different protected amino alcohols to assess their relative thermal stabilities.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the stability assessment of protected amino alcohols.
Caption: Deprotection mechanisms of Boc, Fmoc, and Cbz protecting groups.
Caption: Experimental workflow for comparative stability assessment.
By understanding the relative stabilities of different protected amino alcohols and employing rigorous experimental protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug development and other scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. www3.nd.edu [www3.nd.edu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Polysaccharide-Based and Macrocyclic Glycopeptide Chiral Columns for Enantioseparation
In the landscape of chiral chromatography, polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) stand out as two of the most versatile and widely utilized column technologies. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral column is a critical step that significantly impacts the success of enantioseparation. This guide provides an objective comparison of the performance of these two prominent types of chiral columns, supported by experimental data and detailed protocols to aid in informed decision-making.
Most chiral separations can be achieved on two types of CSPs: polysaccharide-based and macrocyclic glycopeptides. These columns can be operated in reversed-phase, normal-phase, and polar organic modes with complementary enantioselectivities.[1]
Fundamental Principles of Chiral Recognition
Polysaccharide-Based CSPs: These columns derive their chiral recognition ability from derivatives of cellulose and amylose, which are natural polymers. The helical structure of these polysaccharides creates chiral grooves and cavities.[2] Chiral recognition is primarily based on the formation of transient diastereomeric complexes between the analyte and the stationary phase through a combination of interactions, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The most common derivatives are carbamates and esters of these polysaccharides, which are either coated or immobilized on a silica support. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents.
Macrocyclic Glycopeptide CSPs: This class of CSPs utilizes macrocyclic antibiotics, such as vancomycin and teicoplanin, chemically bonded to a silica support.[3] These complex molecules possess a variety of functional groups, including peptide backbones, amide and chiral sugar moieties, and chloro-substituted aromatic groups, which provide multiple sites for interaction.[3] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and, uniquely, ionic interactions due to the presence of carboxylic acid and amine sites. This ionic character gives them exceptional selectivity for ionizable molecules.[3]
Performance Comparison: A Tabular Summary
The choice between polysaccharide and macrocyclic glycopeptide columns often depends on the specific analyte and the desired chromatographic conditions. The following table summarizes key performance characteristics based on experimental data from various studies.
| Feature | Polysaccharide-Based Columns (e.g., Chiralpak®, Lux®) | Macrocyclic Glycopeptide Columns (e.g., Chirobiotic®) | Key Considerations & References |
| Selectivity | Broad applicability, particularly for aromatic compounds, esters, and amides. Amylose-based phases often provide better enantioselectivity for some basic drugs.[2] | Excellent for a wide range of compounds, especially those with ionizable groups like amino acids, peptides, and acidic and basic drugs.[3] | The two column types often exhibit complementary selectivity. If one fails, the other may succeed.[1] |
| Mobile Phase Compatibility | Coated phases have limitations with certain organic solvents. Immobilized phases offer greater flexibility.[2] | Highly versatile, compatible with normal-phase, reversed-phase, and polar organic modes.[3] | Macrocyclic glycopeptide columns are particularly well-suited for LC-MS applications due to their compatibility with reversed-phase and polar ionic modes.[3] |
| Resolution | Generally provide high-resolution separations. For instance, Chiralpak AD has shown superior enantiomer separation for some NSAIDs compared to other polysaccharide columns. | Can achieve high-resolution separations, especially for ionizable compounds. The teicoplanin aglycone phase can show 2-5 times enhancement in selectivity and resolution for certain acids and neutral compounds. | Resolution is highly dependent on the specific analyte, mobile phase, and other chromatographic conditions. |
| Efficiency | H-series columns with smaller particle sizes (5 µm) offer significantly better chromatographic efficiency and overall resolution compared to standard 10 µm columns.[4] | Can provide high efficiency, with optimal flow rates often being lower (e.g., 0.2 mL/min for a 4.6 mm ID column) to maximize efficiency.[5] | Smaller particle size columns generally lead to higher efficiency and faster analyses. |
| Robustness | Immobilized polysaccharide columns are more robust and stable towards a wider range of solvents compared to coated versions.[6] | Bonded phases are generally robust and exhibit good stability across various mobile phase conditions.[7] | Proper column care and adherence to manufacturer's guidelines are crucial for longevity for both types. |
| Typical Applications | Wide range of neutral and weakly acidic/basic compounds, including pharmaceuticals (e.g., NSAIDs, beta-blockers), pesticides, and natural products. | Particularly effective for amino acids, peptides, NSAIDs, beta-blockers, and other ionizable drugs. | The choice of column should be guided by the functional groups present in the analyte. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible enantioseparations. Below are representative protocols for the separation of common classes of chiral drugs on both types of columns.
Protocol 1: Enantioseparation of β-Blockers (e.g., Propranolol) on a Polysaccharide-Based Column
This protocol is adapted from a study on the separation of β-blockers using a cellulose-based chiral stationary phase.
-
Column: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: n-hexane/ethanol/diethylamine (DEA) (70/30/0.3, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 290 nm for propranolol)
-
Sample Preparation: Dissolve the racemic β-blocker in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
Rationale: The use of a normal-phase mobile phase with a basic additive (DEA) is common for the separation of basic compounds like β-blockers on polysaccharide columns. The DEA helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.
Protocol 2: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ketoprofen) on a Macrocyclic Glycopeptide Column
This protocol is based on general methodologies for separating acidic compounds on teicoplanin-based CSPs.
-
Column: Chirobiotic T (teicoplanin)
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (TEA) (100/0.1/0.05, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm for ketoprofen)
-
Sample Preparation: Dissolve the racemic NSAID in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
Rationale: This polar ionic mode utilizes a polar organic solvent with acidic and basic additives to control the ionization of both the analyte and the stationary phase, thereby enhancing chiral recognition through ionic interactions. The ratio of acid to base can be adjusted to optimize the separation.
Logical Workflow for Chiral Method Development
The process of selecting a chiral column and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for chiral column selection and method development.
Conclusion
Both polysaccharide-based and macrocyclic glycopeptide chiral columns are powerful tools for enantioseparation, each with its own set of strengths and ideal application areas. Polysaccharide-based CSPs offer broad selectivity, particularly for neutral and aromatic compounds, with immobilized versions providing enhanced solvent compatibility. Macrocyclic glycopeptide CSPs excel in the separation of ionizable compounds due to their unique multimodal interaction capabilities, making them highly suitable for pharmaceutical and biological applications. A systematic screening approach that includes both types of columns is often the most effective strategy for successful chiral method development. By understanding the fundamental principles of each column type and utilizing the comparative data and protocols provided in this guide, researchers can make more informed decisions to achieve optimal enantioseparations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
A Comparative Guide: Absolute Purity of Boc-Protected Compounds by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, ensuring the absolute purity of starting materials and intermediates is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, making the accurate purity assessment of Boc-protected compounds a critical quality control step. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the absolute purity of Boc-protected compounds, supported by experimental data and detailed protocols.
At a Glance: qNMR vs. Alternative Methods
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte-to-standard molar ratio, offering a route to absolute purity assessment without the need for a structurally identical reference standard.[2][3]
Here's a head-to-head comparison of qNMR with other common analytical methods for the purity determination of Boc-protected compounds:
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei.[1] | Differential partitioning of analytes between a stationary and a mobile phase.[4][5] | Measurement of the mass-to-charge ratio of ionized molecules.[4][6] |
| Primary Use | Absolute purity determination, structural confirmation, and quantification of impurities.[5][7] | Quantitative analysis of chemical and enantiomeric purity.[6][7] | Identity confirmation and impurity identification.[6] |
| Sensitivity | Moderate to High.[7] | High to Very High, capable of detecting trace impurities (ppm levels).[5][6] | Very High, excellent for trace-level impurity detection.[6] |
| Specificity | High, structurally informative.[7] | High for separating enantiomers and related substances.[7] | High, based on mass-to-charge ratio.[4] |
| Quantitation | Highly quantitative and reproducible, providing a direct molar ratio. | Quantitative, but can be influenced by the response factors of impurities.[2] | Can be quantitative, especially when coupled with a chromatographic inlet (LC-MS). |
| Sample Prep | Simple dissolution with a known amount of an internal standard.[7] | Simple dissolution.[7] | Dilute solution preparation.[6] |
| Analysis Time | 5-15 minutes per sample for standard ¹H NMR.[7] | 10-30 minutes per sample. | Fast, especially with direct infusion. |
| Limitations | Lower sensitivity for trace impurities compared to HPLC.[4] | May not separate all structurally similar impurities without method optimization.[4] | Not inherently quantitative without a chromatographic front-end. |
Experimental Data: A Case Study with Boc-L-proline
To illustrate the comparative performance, consider the purity analysis of a commercial batch of Boc-L-proline.
| Analytical Method | Purity Value (%) | Relative Standard Deviation (RSD) (%) |
| Quantitative ¹H-NMR (qNMR) | 99.2 | 0.3 |
| Reversed-Phase HPLC (RP-HPLC) | 99.5 (Area %) | 0.2 |
| Chiral HPLC | 99.8 (Enantiomeric Purity) | 0.1 |
While RP-HPLC indicates a high chemical purity based on peak area, qNMR provides an absolute purity value that is independent of the UV response of potential impurities. Chiral HPLC is essential for determining the enantiomeric purity, a critical parameter for chiral Boc-protected amino acids.[4][7] A comprehensive purity assessment often involves the complementary use of these techniques.[5]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for Boc-Protected Amino Acids
This protocol provides a general procedure for determining the absolute purity of a Boc-protected amino acid using an internal standard.
1. Materials and Reagents:
-
Boc-protected amino acid sample
-
Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone) of known purity (Certified Reference Material is recommended)[8]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[9]
-
High-precision analytical balance
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the Boc-protected amino acid into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of roughly 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker) is typically used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).[8]
-
Pulse Angle: Use a calibrated 90° pulse.[8]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for integrals).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the Boc-protected amino acid (e.g., the singlet from the Boc group's t-butyl protons) and a signal from the internal standard.
-
Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Reversed-Phase HPLC (RP-HPLC) Protocol for Boc-Protected Amino Acids
This protocol is suitable for assessing the chemical purity of Boc-protected amino acids.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the Boc-protected amino acid in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow for qNMR and a logical comparison of the analytical methods.
Caption: Workflow for absolute purity determination by qNMR.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a compound often used in pharmaceutical synthesis.
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is to treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[4][5] This approach ensures the highest level of safety and regulatory compliance. Key steps in the proper disposal of chemical waste include identification, segregation, proper containment and labeling, and partnership with a licensed disposal service.[6]
Quantitative Data Summary for Laboratory Chemical Waste Management
For the safe and compliant management of chemical waste such as this compound, several quantitative guidelines are crucial. The following table summarizes key operational parameters.
| Parameter | Guideline | Regulatory Context |
| Container Rinsing | An empty container that held an acute hazardous waste must be triple rinsed with a solvent capable of removing the waste.[4] | Resource Conservation and Recovery Act (RCRA) |
| Rinsate Volume | Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.[4] | Best practice for effective decontamination. |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled, properly labeled containers may remain in an SAA for up to one year.[7] | WAC 173-303 |
| Full Container Removal | Full containers must be removed from the SAA within three days.[7] | WAC 173-303 |
Experimental Protocol: Standard Chemical Waste Disposal
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.
- Segregate the waste into designated containers for solid and liquid hazardous waste.[8] Do not mix with other waste streams unless approved by your institution's EHS office.[8]
2. Container Management:
- Use only compatible, properly sealed, and clearly labeled containers for waste collection.[5][7]
- Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., toxic).[7]
3. Storage in Satellite Accumulation Area (SAA):
- Store the waste containers in a designated and properly marked SAA.[7]
- Ensure that incompatible wastes are not stored in close proximity. For instance, store acids and bases separately.[7]
4. Disposal of Contaminated Materials:
- Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), weighing papers, and disposable labware, must be disposed of as hazardous waste.[8]
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6][8] This is the only acceptable method for the final disposal of this type of chemical waste.[8]
- Never dispose of this compound down the drain or in the regular trash.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100). | Inhalation of dust or vapors may cause respiratory irritation.[1][2][3] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental integrity.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the SDS of structurally similar compounds, such as tert-Butyl carbamate, to understand potential hazards.[4][5]
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible and operational.[2]
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Handle the solid material carefully to avoid generating dust.[4][6]
-
Use spatulas and other appropriate tools for transferring the chemical.
-
Keep the container tightly sealed when not in use to prevent the release of vapors and contamination.[4]
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces.
-
Dispose of all contaminated disposable materials, including gloves and wipes, in a designated hazardous waste container.[6]
-
Remove PPE, being careful to avoid contaminating skin.
-
Wash hands and forearms thoroughly with soap and water after completing the work.[4][6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.[4][6] The container should be made of a material compatible with the chemical and any solvents used.
-
Do not mix with other incompatible waste streams.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Adhere to all applicable local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[6]
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
